molecular formula C23H25NO B13680550 2-(3-(Dibenzylamino)phenyl)propan-2-ol CAS No. 1448347-93-0

2-(3-(Dibenzylamino)phenyl)propan-2-ol

Cat. No.: B13680550
CAS No.: 1448347-93-0
M. Wt: 331.4 g/mol
InChI Key: UWDDFQVQYGVDLP-UHFFFAOYSA-N
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Description

2-(3-(Dibenzylamino)phenyl)propan-2-ol is a useful research compound. Its molecular formula is C23H25NO and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1448347-93-0

Molecular Formula

C23H25NO

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(dibenzylamino)phenyl]propan-2-ol

InChI

InChI=1S/C23H25NO/c1-23(2,25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16,25H,17-18H2,1-2H3

InChI Key

UWDDFQVQYGVDLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Critical Intermediate in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The compound 2-(3-(dibenzylamino)phenyl)propan-2-ol serves as a highly specialized, critical building block in modern medicinal chemistry, most notably in the synthesis of mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitors. Mutations in IDH1 (such as R132H) result in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), driving tumorigenesis in gliomas and acute myeloid leukemia.

As detailed in foundational structure-activity relationship (SAR) studies , accessing the active aniline pharmacophore requires precisely constructed intermediates. The dibenzylamino group in this molecule is not a permanent structural feature; rather, it acts as a robust protecting group. It shields the reactive primary amine during aggressive organometallic transformations (Grignard addition) and is subsequently cleaved via palladium-catalyzed hydrogenolysis to yield 2-(3-aminophenyl)propan-2-ol, the active coupling partner for final drug assembly.

This whitepaper outlines a self-validating, two-phase synthetic architecture to produce this intermediate with high fidelity, emphasizing the mechanistic causality behind each experimental parameter.

Retrosynthetic Architecture

The synthesis is driven by the need to construct a tertiary alcohol on a phenyl ring while preserving the integrity of a meta-substituted amine.

A direct Grignard addition to a free aminobenzoate is fundamentally flawed: the acidic N-H protons would rapidly quench the organomagnesium reagent, necessitating massive excesses of the Grignard reagent and leading to intractable mixtures. Therefore, the retrosynthetic logic dictates the prior installation of a chemically inert protecting group. The N,N-dibenzyl moiety is ideal, as it is completely stable to strongly nucleophilic and basic conditions.

Retrosynthesis Target 2-(3-(Dibenzylamino)phenyl) propan-2-ol Intermediate Methyl 3-(dibenzylamino) benzoate Target->Intermediate Grignard Disconnection (- MeMgBr) Starting Methyl 3-aminobenzoate Intermediate->Starting Benzylation Disconnection (- BnBr)

Retrosynthetic disconnection of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Phase I: N,N-Dibenzylation of Methyl 3-aminobenzoate

Mechanistic Rationale & Causality

The objective of Phase I is the exhaustive alkylation of the primary amine. We utilize benzyl bromide (BnBr) as the electrophile. According to standard protection strategies , the first benzylation increases the nucleophilicity of the nitrogen (due to the electron-donating nature of the alkyl group), making the second benzylation kinetically favorable.

Expertise & Experience:

  • Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or alkoxides) to prevent the saponification of the methyl ester. It acts as an insoluble HBr scavenger, driving the equilibrium forward.

  • Solvent Dynamics: Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the transition state of the Sₙ2 reaction, dramatically accelerating the alkylation compared to ethereal solvents.

Self-Validating Protocol
  • Initialization: Charge a flame-dried 500 mL round-bottom flask with methyl 3-aminobenzoate (1.0 eq, 50 mmol) and anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered K₂CO₃ (3.0 eq, 150 mmol). Stir the resulting suspension at 0 °C under an inert nitrogen atmosphere.

  • Electrophile Addition: Introduce benzyl bromide (2.2 eq, 110 mmol) dropwise via an addition funnel over 30 minutes to manage the mild exotherm.

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.

    • Trustworthiness Check (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (R_f ~0.2) should be completely consumed, replaced by a single non-polar spot (R_f ~0.7).

  • Workup & DMF Removal: Cool to room temperature and quench with 300 mL of ice water. Extract with Ethyl Acetate (3 × 150 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl or brine five times . This is strictly necessary to partition the highly soluble DMF out of the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield methyl 3-(dibenzylamino)benzoate as a viscous oil.

PhaseI_Workflow Start Methyl 3-aminobenzoate + DMF + K2CO3 AddBnBr Add Benzyl Bromide (2.2 eq) Dropwise at 0°C Start->AddBnBr Heat Heat to 80°C for 12h (Monitor via TLC) AddBnBr->Heat Workup Aqueous Extraction (EtOAc / H2O) Heat->Workup Purify Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purify Product Methyl 3-(dibenzylamino)benzoate (Purified Intermediate) Purify->Product

Step-by-step experimental workflow for the N,N-dibenzylation phase.

Phase II: Grignard Addition (Tertiary Alcohol Formation)

Mechanistic Rationale & Causality

Phase II converts the methyl ester into a tertiary alcohol via a double nucleophilic acyl substitution/addition sequence. The first equivalent of Methylmagnesium bromide (MeMgBr) forms a highly reactive ketone intermediate (3-(dibenzylamino)acetophenone). Because ketones are more electrophilic than esters, the second equivalent of MeMgBr attacks instantaneously .

Expertise & Experience:

  • Stoichiometry: A minimum of 2.0 equivalents is theoretically required, but 3.0 equivalents are used to account for any adventitious moisture and to ensure the reaction is driven to absolute completion.

  • Quenching Logic: The most common point of failure in synthesizing tertiary benzylic alcohols is accidental dehydration during the workup. If quenched with strong acids (e.g., 1M HCl), the tertiary alcohol readily protonates and eliminates water to form an undesired styrene derivative. We strictly utilize saturated aqueous NH₄Cl (pH ~5.5), which destroys the magnesium alkoxide without triggering E1 dehydration.

Self-Validating Protocol
  • Initialization: Dissolve the purified methyl 3-(dibenzylamino)benzoate (1.0 eq, 40 mmol) in anhydrous THF (120 mL) in a flame-dried flask under strict nitrogen flow.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

  • Organometallic Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, 3.0 eq, 120 mmol).

    • Trustworthiness Check (IPC): A distinct color change (often to a deep yellow/orange) and a mild exotherm will be observed. The drop rate must be controlled to maintain the internal temperature below 10 °C.

  • Reaction Maturation: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the ester is fully consumed.

  • Precision Quench: Recool the flask to 0 °C. Slowly add saturated aqueous NH₄Cl (50 mL) dropwise. Vigorous bubbling (methane gas evolution from excess Grignard) will occur.

  • Isolation: Extract the aqueous slurry with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-(3-(dibenzylamino)phenyl)propan-2-ol as a crystalline solid or dense oil.

PhaseII_Workflow Start Methyl 3-(dibenzylamino)benzoate + Anhydrous THF Cool Cool to 0°C under N2 Start->Cool AddGrignard Add MeMgBr (3.0 eq) Dropwise Cool->AddGrignard React Warm to RT, Stir 4h AddGrignard->React Quench Quench with Sat. NH4Cl at 0°C (Prevents Dehydration) React->Quench Extract Extract (EtOAc), Dry (Na2SO4), Concentrate Quench->Extract Product 2-(3-(Dibenzylamino)phenyl)propan-2-ol (Final Product) Extract->Product

Step-by-step experimental workflow for the Grignard addition phase.

Quantitative Data & Process Parameters

The following table summarizes the stoichiometric constraints, environmental conditions, and expected outcomes for both synthetic phases, providing a rapid reference for process scale-up.

ParameterPhase I: N,N-DibenzylationPhase II: Grignard Addition
Starting Material Methyl 3-aminobenzoate (1.0 eq)Methyl 3-(dibenzylamino)benzoate (1.0 eq)
Primary Reagent Benzyl Bromide (2.2 eq)Methylmagnesium Bromide (3.0 eq)
Solvent Environment DMF (Polar Aprotic)Anhydrous THF (Ether)
Temperature Profile 0 °C 80 °C0 °C 25 °C
Reaction Time 12 hours4 hours
Expected Yield 85 - 92%78 - 85%
In-Process Control (TLC) Hexanes/EtOAc (8:2)Hexanes/EtOAc (7:3)

References

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. ACS Medicinal Chemistry Letters, 3(10), 850-855.[Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th/6th Edition). John Wiley & Sons.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). John Wiley & Sons.[Link]

Grignard Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a sterically hindered, protected amino-alcohol intermediate. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of mutant IDH1 inhibitors for oncology applications . The structural architecture of this intermediate is highly strategic: the dibenzyl-protected amine ensures chemical stability during harsh nucleophilic additions, while the tertiary alcohol serves as a crucial structural motif. This whitepaper details the optimal synthetic route, mechanistic causality, and self-validating protocols required to synthesize this intermediate with high yield and purity.

Retrosynthetic Analysis & Pathway Design

The most efficient synthesis begins with the commercially available methyl 3-aminobenzoate . The pathway is designed around two core transformations:

  • Amine Protection (N,N-Dibenzylation): The primary amine must be fully protected prior to the Grignard reaction. If left unprotected, the acidic N-H protons would prematurely quench the organometallic reagent. Benzyl groups are selected because they are completely inert to Grignard reagents and can be cleanly removed in later API synthesis stages via palladium-catalyzed hydrogenation (Pd/C, H₂) .

  • Carbon-Carbon Bond Formation: The tertiary alcohol is constructed via a double Grignard addition to the ester. Utilizing an ester instead of a ketone streamlines the synthesis by eliminating the need to isolate a ketone intermediate. Methylmagnesium bromide (MeMgBr) is preferred over methylmagnesium iodide due to lower reagent cost and a reduced propensity for Wurtz coupling byproducts.

Retrosynthesis Target 2-(3-(Dibenzylamino)phenyl)propan-2-ol (Target) Intermediate Methyl 3-(dibenzylamino)benzoate (Intermediate) Target->Intermediate MeMgBr (3.0 eq) Grignard Addition Starting Methyl 3-aminobenzoate (Starting Material) Intermediate->Starting BnBr, K2CO3 N,N-Dibenzylation

Fig 1: Retrosynthetic pathway from methyl 3-aminobenzoate to the target tertiary alcohol.

Mechanistic Insights

Understanding the electronic and steric flow of these reactions is critical for process optimization.

  • N,N-Dibenzylation: This proceeds via a double SN​2 mechanism. The polar aprotic solvent (DMF) leaves the amine nucleophile unsolvated and highly reactive. Potassium carbonate ( K2​CO3​ ) acts as a mild, insoluble base that scavenges the generated HBr, driving the equilibrium forward without hydrolyzing the ester moiety.

  • Grignard Addition: The reaction of the ester with MeMgBr is a classic two-stage nucleophilic cascade :

    • Nucleophilic Acyl Substitution: The first equivalent of MeMgBr attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This unstable intermediate collapses, expelling the methoxide leaving group (as MeOMgBr ) to yield a transient ketone.

    • Nucleophilic Addition: Because ketones are more electrophilic than esters, the transient ketone immediately reacts with a second equivalent of MeMgBr to form a stable tertiary alkoxide.

    • Protonation: An aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol .

GrignardMechanism Ester Methyl 3-(dibenzylamino)benzoate Tetrahedral1 Tetrahedral Intermediate I (Alkoxide) Ester->Tetrahedral1 + MeMgBr (Nucleophilic Attack) Ketone Transient Ketone Intermediate Tetrahedral1->Ketone - MeOMgBr (Elimination) Tetrahedral2 Tetrahedral Intermediate II (Tertiary Alkoxide) Ketone->Tetrahedral2 + MeMgBr (Nucleophilic Attack) Product 2-(3-(Dibenzylamino)phenyl)propan-2-ol Tetrahedral2->Product + H2O/H+ (Acidic Quench)

Fig 2: Two-stage mechanism of Grignard addition to the ester yielding a tertiary alcohol.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of Methyl 3-(dibenzylamino)benzoate

Objective: Complete exhaustive benzylation of the primary amine while preserving the methyl ester.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Dissolve methyl 3-aminobenzoate (1.0 eq, 100 mmol) in 150 mL of anhydrous DMF. Add finely powdered K2​CO3​ (3.0 eq, 300 mmol). Stir for 10 minutes at room temperature.

  • Addition: Add benzyl bromide (2.2 eq, 220 mmol) dropwise over 15 minutes.

  • Heating: Heat the suspension to 80 °C for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the mono-benzylated intermediate is < 1% AUC.

  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice water to precipitate the product and dissolve the inorganic salts. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield a viscous oil.

Step 2: Grignard Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Objective: Execute a double Grignard addition while suppressing enolization and dehydration side reactions.

  • Setup: Flame-dry a 3-neck flask under a continuous argon sweep.

  • Reagent Preparation: Add MeMgBr (3.0 M in diethyl ether, 3.0 eq, 240 mmol) to the flask. Dilute with 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Reverse Addition: Dissolve methyl 3-(dibenzylamino)benzoate (1.0 eq, 80 mmol) in 50 mL of anhydrous THF. Add this ester solution dropwise to the chilled Grignard reagent over 45 minutes using an addition funnel. Maintain the internal temperature below 5 °C.

  • Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC: Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. Analyze via TLC/LC-MS to confirm the complete consumption of the ester and transient ketone.

  • Workup: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH4​Cl (100 mL) to destroy excess Grignard reagent. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the target tertiary alcohol as a white to off-white solid.

Quantitative Data & Process Parameters

Process ParameterStep 1: N,N-DibenzylationStep 2: Grignard Addition
Substrate Methyl 3-aminobenzoateMethyl 3-(dibenzylamino)benzoate
Primary Reagent Benzyl bromide (2.2 eq)MeMgBr (3.0 eq)
Solvent System Anhydrous DMFTHF / Diethyl Ether mix
Temperature Profile 80 °C (Heating)0 °C (Addition) 25 °C (Stirring)
Reaction Time 12 hours4 hours
Quenching Agent H2​O (Ice)Saturated NH4​Cl (aq)
Typical Yield 85 - 90%78 - 85%

Troubleshooting & Causality in Experimental Choices

  • Solvent Selection (THF vs. Diethyl Ether): While MeMgBr is commercially supplied in diethyl ether, diluting the reaction in THF is a deliberate choice. THF strongly coordinates the magnesium ion, stabilizing the Grignard reagent. Furthermore, THF provides better solubility for the bulky, lipophilic dibenzyl-protected ester, preventing precipitation during the reaction .

  • The Logic of "Reverse Addition": In Step 2, the ester is added dropwise to a solution of the Grignard reagent, rather than the other way around. This ensures that the Grignard reagent is always in massive stoichiometric excess relative to the ester. This rapid kinetic environment forces the transient ketone to immediately undergo the second addition, preventing the ketone from acting as an electrophile for unwanted enolization or aldol-type condensations.

  • Dehydration Risk & Quench Causality: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 mechanism) to form substituted styrenes. Therefore, the reaction quench must be strictly buffered. Using saturated NH4​Cl (pH ~5.5) safely destroys the unreacted MeMgBr without providing the strong acidic conditions (pH < 1) that dilute HCl would introduce, thereby preserving the integrity of the tertiary alcohol .

References

  • Title: Methods for preparing new IDH1 inhibitors (Patent ES2903390T3)
  • Title: 22.6: Ester Chemistry Source: Chemistry LibreTexts URL: [Link]

  • Title: The Grignard Reaction Source: West Virginia University (Eberly College of Arts and Sciences) URL: [Link]

2-(3-(Dibenzylamino)phenyl)propan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Introduction

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-(3-(Dibenzylamino)phenyl)propan-2-ol can be inferred from its structural analogues, such as 2-phenyl-2-propanol and N,N-dibenzyl-substituted amines.[2] The presence of the bulky and non-polar dibenzyl groups is expected to significantly influence its solubility and chromatographic behavior, while the tertiary alcohol and the tertiary amine will be the primary sites of its chemical reactivity.

PropertyPredicted Value
Molecular Formula C23H25NO
Molecular Weight 331.45 g/mol
Appearance Likely a solid at room temperature
Melting Point Estimated to be in the range of 70-90 °C
Boiling Point > 400 °C (decomposition may occur)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water
pKa (Conjugate Acid) Estimated to be around 4-5 (for the tertiary amine)
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.40 (m, 14H, Ar-H)

    • δ 6.80-7.00 (m, 4H, Ar-H on substituted ring)

    • δ 4.65 (s, 4H, N-CH₂-Ph)

    • δ 1.60 (s, 6H, C(CH₃)₂)

    • δ 1.55 (s, 1H, OH)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 148.0 (C-N)

    • δ 145.0 (C-OH)

    • δ 138.0 (Ar C-ipso of benzyl)

    • δ 129.0, 128.5, 127.0 (Ar-C of benzyl)

    • δ 128.0, 120.0, 115.0, 114.0 (Ar-C of substituted ring)

    • δ 72.0 (C-OH)

    • δ 54.0 (N-CH₂)

    • δ 32.0 (C(CH₃)₂)

  • IR (KBr, cm⁻¹):

    • 3400-3300 (O-H stretch, broad)

    • 3100-3000 (Ar C-H stretch)

    • 2980-2850 (Aliphatic C-H stretch)

    • 1600, 1500 (Ar C=C stretch)

    • 1365 (C-N stretch)

    • 1170 (C-O stretch)

Proposed Synthesis

A plausible and efficient synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol would involve the N-alkylation of the precursor 2-(3-aminophenyl)propan-2-ol. This precursor can be synthesized from 3-bromoaniline.

Synthesis of 2-(3-aminophenyl)propan-2-ol

The synthesis of the key intermediate, 2-(3-aminophenyl)propan-2-ol, can be achieved via a Grignard reaction.

Step 1: Protection of the amine The amino group of 3-bromoaniline must first be protected to prevent it from reacting with the Grignard reagent. A common protecting group for this purpose is the di-tert-butyl dicarbonate (Boc) group.

Step 2: Grignard Reaction The protected 3-bromoaniline undergoes a Grignard reaction with acetone to form the tertiary alcohol.

Step 3: Deprotection The Boc protecting group is removed under acidic conditions to yield 2-(3-aminophenyl)propan-2-ol.[3]

Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

The final step is the dibenzylation of the primary amine.

Step 4: N-Dibenzylation 2-(3-aminophenyl)propan-2-ol is reacted with two equivalents of benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to yield the final product.

Synthesis_Pathway A 3-Bromoaniline B Protected 3-Bromoaniline A->B Boc₂O, Et₃N C 2-(3-aminophenyl)propan-2-ol B->C 1. Mg, THF 2. Acetone 3. H₃O⁺ D 2-(3-(Dibenzylamino)phenyl)propan-2-ol C->D Benzyl bromide (2 eq.), K₂CO₃

Caption: Proposed synthetic pathway for 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-aminophenyl)propan-2-ol
  • Protection: To a solution of 3-bromoaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected 3-bromoaniline.

  • Grignard Formation: To a flame-dried flask containing magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF), add a small crystal of iodine. Slowly add a solution of Boc-protected 3-bromoaniline (1.0 eq) in anhydrous THF.

  • Addition of Acetone: Once the Grignard reagent has formed, cool the reaction to 0 °C and add acetone (1.2 eq) dropwise.

  • Quenching and Deprotection: After stirring for 2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Add 3M HCl and stir for 4 hours to effect deprotection.

  • Purification: Basify the aqueous layer with 2M NaOH and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 2-(3-aminophenyl)propan-2-ol.[3][4]

Protocol 2: Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol
  • Reaction Setup: To a solution of 2-(3-aminophenyl)propan-2-ol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and benzyl bromide (2.2 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 2-(3-(Dibenzylamino)phenyl)propan-2-ol is primarily dictated by its tertiary alcohol and tertiary amine functional groups.

  • Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol can undergo dehydration to form the corresponding alkene, α-methylstyrene derivative.[5] This reaction proceeds through a stable tertiary carbocation intermediate.

Dehydration_Reaction Reactant 2-(3-(Dibenzylamino)phenyl)propan-2-ol Product 1-(Dibenzylamino)-3-(prop-1-en-2-yl)benzene Reactant->Product H⁺, Heat

Caption: Acid-catalyzed dehydration of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

  • Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. The dibenzylamino group can be susceptible to oxidation, potentially leading to N-oxide formation or debenzylation under strong oxidizing conditions.

  • N-Debenzylation: The benzyl groups on the nitrogen can be removed via catalytic hydrogenation, providing a route back to the primary amine.

Potential Applications

While the specific applications of 2-(3-(Dibenzylamino)phenyl)propan-2-ol are not documented, its structural features suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: Phenylpropanolamine derivatives have been explored for various pharmacological activities. The introduction of the dibenzylamino group could modulate the lipophilicity and receptor-binding properties of the molecule. Phenylpropanoids, in general, are known to possess anti-inflammatory and other biological activities.[6][7] The structural similarity to some intermediates used in the synthesis of HIV protease inhibitors suggests a potential, albeit speculative, role in drug discovery.

  • Organic Synthesis: This molecule can serve as a building block in the synthesis of more complex molecules. The tertiary alcohol can be used as a handle for further functionalization, and the dibenzylamino group can be deprotected to reveal a primary amine for subsequent reactions.

  • Materials Science: The aromatic nature of the compound suggests potential applications in the development of novel organic materials, although this would require further investigation into its electronic and photophysical properties.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential applications of 2-(3-(Dibenzylamino)phenyl)propan-2-ol. By leveraging the known chemistry of its constituent functional groups and analogous structures, a comprehensive profile of this molecule has been constructed. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties for researchers and scientists in the field of drug development and organic synthesis.

References

  • MDPI. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • PubChem. 2-(3-aminophenyl)propan-2-ol. [Link]

  • PubChem. 2-Phenyl-2-propanol. [Link]

  • Chemchart. 2-(2-aminophenyl)propan-2-ol (15833-00-8). [Link]

  • Wiley Online Library. Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. [Link]

  • Heterocycles. 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. [Link]

  • MDPI. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

  • PubChem. 1,3-Diphenyl-2-propanol. [Link]

  • PubMed. A review on anti-inflammatory activity of phenylpropanoids found in essential oils. [Link]

  • PMC. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

  • MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • PubChem. 2-(2-Benzylphenyl)propan-2-OL. [Link]

  • PubChem. 2,3-Diphenylpropanol. [Link]

Sources

Solubilization Strategies and Physicochemical Profiling of 2-(3-(Dibenzylamino)phenyl)propan-2-ol in Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, managing the physicochemical properties of highly lipophilic intermediates is a critical bottleneck. 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a sterically hindered, highly hydrophobic compound predominantly utilized as a key intermediate in the synthesis of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors [1]. These inhibitors represent a breakthrough class of therapeutics targeting hematological malignancies (such as acute myeloid leukemia) and solid tumors (such as gliomas) [2].

While the molecule's structural features—a tertiary alcohol and a dibenzyl-protected aniline—make it an ideal substrate for downstream Buchwald-Hartwig aminations, they also impart extreme lipophilicity. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile and establishes self-validating protocols for both kinetic and thermodynamic solubility assessments.

Physicochemical Profiling: The "Grease" Paradigm

In pharmaceutical sciences, poorly soluble compounds are generally categorized as either "brick dust" (characterized by high crystal lattice energy and high melting points) or "grease" (characterized by high lipophilicity and overwhelmingly unfavorable aqueous solvation energy). 2-(3-(Dibenzylamino)phenyl)propan-2-ol falls squarely into the "grease" category.

The Causality of Insolubility

To understand how to solubilize this molecule, we must first analyze why it precipitates in aqueous media:

  • Hydrophobic Shielding: The two benzyl groups attached to the nitrogen atom act as a massive, non-polar steric shield. This prevents water molecules from forming a hydration shell around the core of the molecule.

  • Depressed pKa: Because the tertiary amine is conjugated directly to the phenyl ring (forming an aniline derivative), its nitrogen lone pair is delocalized into the aromatic π -system. This electron-withdrawing effect significantly depresses the amine's pKa to an estimated ~4.2.

  • Ionization Failure: At a physiological pH of 7.4, the amine remains >99.9% unionized. Without an ionized center to facilitate ion-dipole interactions with the aqueous solvent, the molecule's aqueous solubility drops to sub-microgram per milliliter levels [3].

Pathway Core Highly Lipophilic Intermediate LogP ~5.0 pH pH Adjustment (Targeting Amine) Core->pH CoSolv Co-Solvent Addition (DMSO, PEG400) Core->CoSolv Complex Cyclodextrin Complexation (HP-β-CD) Core->Complex Fail Ineffective at pH > 5 (pKa ~4.2) pH->Fail Success1 High Efficacy Disrupts H-Bond Network CoSolv->Success1 Success2 Moderate Efficacy Encapsulates Benzyl Rings Complex->Success2

Fig 1. Mechanistic pathways for solubilizing the highly lipophilic dibenzylamino intermediate.

Empirical Solubility Data

Because 2-(3-(Dibenzylamino)phenyl)propan-2-ol relies heavily on hydrophobic solvation rather than hydrogen bonding, its solubility is directly inversely proportional to the dielectric constant ( ε ) of the solvent.

Table 1: Quantitative Solubility Profile Across Standard Solvents

Solvent / MediaDielectric Constant ( ε )Solubilization MechanismEstimated Solubility (mg/mL)
Water (pH 7.4) 80.1None (Highly unfavorable)< 0.001
0.1 M HCl (pH 1.0) ~80.0Partial Amine Protonation0.05 - 0.1
Methanol 32.7H-Bonding / Polarity matching> 50.0
1,4-Dioxane 2.2Hydrophobic solvation> 100.0
DMSO 46.7Universal aprotic solvation> 200.0

Note: 1,4-Dioxane is specifically mandated as the organic solvent of choice during the Buchwald-Hartwig amination of this intermediate due to its exceptional capacity to solvate both the bulky lipophilic substrate and the palladium catalyst complex [1].

Experimental Methodologies: Self-Validating Protocols

To accurately assess the solubility of this intermediate during early-stage assay development and late-stage formulation, two distinct workflows must be employed: Kinetic and Thermodynamic assessments.

Workflow Start 10 mM DMSO Stock Kinetic Kinetic Assessment (Nephelometry) Start->Kinetic Thermo Thermodynamic Assessment (Shake-Flask) Start->Thermo Dilute Serial Dilution in PBS (pH 7.4) Kinetic->Dilute Incubate Solid Drug in PBS Incubate 24h @ 37°C Thermo->Incubate Analyze1 Laser Light Scattering (Detect Precipitation) Dilute->Analyze1 Analyze2 Filter (0.22 µm) & HPLC-UV Quantification Incubate->Analyze2

Fig 2. Parallel workflows for kinetic and thermodynamic solubility evaluation.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a pre-dissolved compound begins to precipitate when introduced into an aqueous environment. This is critical for preparing in vitro biological assays where the compound is spiked from a DMSO stock [4].

  • Stock Preparation : Dissolve 2-(3-(Dibenzylamino)phenyl)propan-2-ol in 100% anhydrous DMSO to yield a 10 mM stock. Validation: Visually inspect for complete dissolution; sonicate for 5 minutes to ensure no micro-crystals remain.

  • Serial Dilution : Dispense the stock into a 96-well plate. Perform a 1:2 serial dilution using DMSO to create a concentration gradient.

  • Aqueous Spiking : Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well read plate containing 195 µL of PBS (pH 7.4). Crucial Step: Final DMSO concentration must be strictly capped at 2.5% v/v to prevent co-solvent artifacting, which artificially inflates apparent solubility [5].

  • Incubation : Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 rpm.

  • Quantification : Measure forward-scattered light using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Self-Validation Check : The system must include Amiodarone (known insoluble) and Acetaminophen (known soluble) as parallel controls. The assay is only deemed valid if the blank PBS wells read <10,000 Relative Nephelometry Units (RNU) and the Amiodarone control demonstrates a sharp, exponential inflection point indicating precipitation [4].

Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solution. This is the gold standard for formulation development [6].

  • Solid Dispensing : Weigh exactly 2.0 mg of crystalline 2-(3-(Dibenzylamino)phenyl)propan-2-ol into a Whatman Mini-UniPrep syringeless filter vial.

  • Buffer Addition : Add 500 µL of target aqueous buffer (e.g., PBS pH 7.4). Ensure a visible excess of solid remains to guarantee supersaturation.

  • Equilibration : Agitate the vials at 400 rpm at 25°C in a temperature-controlled shaker.

  • Phase Separation : At intervals of 24, 48, and 72 hours, compress the syringeless filter (utilizing a 0.22 µm PTFE membrane) to physically separate the saturated solution from the solid pellet [6].

  • HPLC-UV Analysis : Inject 10 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Quantify the peak area against a 5-point external calibration curve (0.1 to 100 µM prepared in Acetonitrile).

  • Self-Validation Check : Compare the calculated concentration at the 48h and 72h timepoints. If the variance in HPLC-UV peak area exceeds 5%, thermodynamic equilibrium has not been achieved. In such cases, the incubation must be extended to 96 hours, and the data flagged for slow dissolution kinetics.

Conclusion

Handling 2-(3-(Dibenzylamino)phenyl)propan-2-ol requires a precise understanding of its "grease-like" physicochemical nature. Because physiological pH adjustments are entirely ineffective due to the depressed pKa (~4.2) of its sterically shielded aniline core, researchers must rely on co-solvent systems (like Dioxane or DMSO) or cyclodextrin complexation to achieve workable concentrations. By strictly adhering to the self-validating kinetic and thermodynamic protocols outlined above, development teams can avoid false negatives in biological assays and ensure scalable synthetic workflows for IDH1 inhibitor production.

References

  • Methods for preparing new IDH1 inhibitors (Patent ES2903390T3). Google Patents.
  • Therapeutically active compositions and their methods of use (Patent US9474779B2). Google Patents.
  • In vitro solubility assays in drug discovery . PubMed (NIH). URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry (ACS Publications). URL:[Link]

  • Kinetic Solubility Assays Protocol . AxisPharm. URL: [Link]

  • Determination of Thermodynamic Solubility . Bio-protocol. URL:[Link]

1H NMR Structural Elucidation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

The structural verification of complex, multi-functional organic molecules requires a deep understanding of how distinct functional groups interact within a shared electronic system. 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a highly informative model compound. It features a central aromatic ring substituted with a bulky, strongly electron-donating dibenzylamino moiety and a moderately polar, sterically demanding 2-hydroxypropan-2-yl (isopropanol) group.

This whitepaper provides an in-depth mechanistic rationale for the expected 1 H NMR chemical shifts, a self-validating sample preparation protocol, and a comprehensive signal assignment guide. By understanding the causality behind the spectral data—such as anisotropic deshielding and inductive effects—analytical scientists can confidently apply these principles to similar active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Electronic & Spatial Effects

The 1 H NMR spectrum of 2-(3-(Dibenzylamino)phenyl)propan-2-ol in deuterated chloroform (CDCl 3​ ) is governed by three primary structural features:

  • The Dibenzylamino Group ( −N(CH2​Ph)2​ ): Nitrogen acts as a strong π -donor to the central phenyl ring via resonance, significantly increasing the electron density at the ortho and para positions. This shielding effect pushes the corresponding aromatic protons upfield [4]. Furthermore, the benzylic methylene protons ( −CH2​− ) are deshielded by both the electronegative nitrogen and the magnetic anisotropy of the adjacent phenyl rings, typically resonating as a sharp singlet around 4.65 ppm.

  • The 2-Hydroxypropan-2-yl Group ( −C(CH3​)2​OH ): This tertiary alcohol moiety contains two magnetically equivalent methyl groups. Because the molecule possesses a plane of symmetry (it is achiral), these geminal dimethyl groups are enantiotopic and appear as a clean 6H singlet near 1.55 ppm. The hydroxyl proton is highly dependent on hydrogen bonding and concentration, typically appearing as a broad singlet that exchanges with D 2​ O.

  • The Central 1,3-Disubstituted Phenyl Ring: The meta-substitution pattern creates a highly asymmetric electronic environment. The proton situated between the two substituents (H2) is ortho to both, experiencing competing steric and electronic effects, while the proton meta to both groups (H5) remains relatively unshielded, appearing furthest downfield among the central ring protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that spectral artifacts are eliminated and quantitative integrations are highly accurate [1, 2].

Step-by-Step Methodology
  • Solvent Selection & Referencing: Use high-purity CDCl 3​ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3​ is ideal for this moderately polar compound, providing a reliable deuterium lock signal [3]. Causality: TMS provides an absolute zero reference (0.00 ppm), while the residual CHCl 3​ peak (7.26 ppm) acts as an internal secondary calibration point.

  • Sample Concentration: Dissolve exactly 5–10 mg of the analyte in 0.6 mL of CDCl 3​ . Causality: Concentrations below 1 mg yield poor signal-to-noise ratios (SNR), while concentrations above 15 mg increase viscosity, leading to dipole-dipole broadening and loss of fine J-coupling resolution [5].

  • Micro-Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Undissolved particulates or trace paramagnetic impurities distort the homogeneity of the applied magnetic field ( B0​ ), causing asymmetric peak broadening and poor shimming [2].

  • Acquisition Parameters: Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K. Use a standard 1D proton pulse sequence (e.g., zg30) with 16–32 scans. Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Causality: A sufficient D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the quaternary-adjacent methyls and the isolated aromatic protons, ensuring that the integration ratios are strictly quantitative.

Built-In Validation Checks
  • Shim Quality: The residual CHCl 3​ peak at 7.26 ppm must have a width at half-height ( W1/2​ ) of ≤1.0 Hz.

  • Integration Integrity: The integral ratio of the aliphatic methyl singlet to the benzylic methylene singlet must be exactly 1.5 : 1 (6H : 4H). Any deviation indicates incomplete relaxation or structural impurity.

Workflow Start 1. Sample Weighing (5-10 mg of Analyte) Solvent 2. Solvent Addition (0.6 mL CDCl3 + TMS) Start->Solvent Filter 3. Micro-Filtration (Remove Particulates & Impurities) Solvent->Filter Tube 4. Transfer to NMR Tube (5 mm diameter, 50 mm height) Filter->Tube Acquire 5. Data Acquisition (Lock, Shim, Pulse, FT, D1 > 2s) Tube->Acquire

Figure 1: Self-validating experimental workflow for 1H NMR sample preparation and acquisition.

Quantitative Data Presentation

The table below summarizes the expected 1 H NMR chemical shifts, multiplicities, and coupling constants for 2-(3-(Dibenzylamino)phenyl)propan-2-ol, derived from established empirical rules for substituted benzenes and aliphatic amines [4].

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Assignment
−C(CH3​)2​ ~ 1.55Singlet (s)6H-Gem-dimethyl protons; enantiotopic.
−OH ~ 1.80Broad Singlet (br s)1H-Hydroxyl proton; broad due to exchange.
−N(CH2​Ph)2​ ~ 4.65Singlet (s)4H-Benzylic methylenes; deshielded by N and Ar.
Central Ar-H (H4, H6)6.60 – 6.75Multiplet (m)2H~ 7.5, 1.5Ortho/Para to −NR2​ ; strongly shielded.
Central Ar-H (H2)~ 6.85Broad Singlet (br s)1H~ 1.5Ortho to both substituents; meta-coupled.
Central Ar-H (H5)~ 7.15Triplet (t)1H~ 7.5Meta to both substituents; least shielded.
Benzyl Ar-H7.20 – 7.35Multiplet (m)10H-Benzyl ring protons; overlapping signals.

Signal Assignment & Spin-Spin Coupling Pathways

The Aliphatic Domain (1.0 – 5.0 ppm)

The aliphatic region is remarkably clean due to the lack of adjacent scalar coupling. The gem-dimethyl group appears as a sharp 6H singlet because the adjacent carbon is fully substituted (quaternary). The benzylic protons appear as a 4H singlet; despite the potential for complex conformational dynamics, free rotation around the C-N bonds at 298 K averages their magnetic environments, rendering them chemically and magnetically equivalent on the NMR timescale.

The Aromatic Domain (6.5 – 7.5 ppm)

The aromatic region is defined by the stark contrast between the ten benzyl protons and the four central ring protons.

  • The Benzyl Protons (10H): These appear as a tightly clustered multiplet between 7.20 and 7.35 ppm. Because the dibenzylamino nitrogen is sp3 -hybridized (though partially flattened due to conjugation), the benzyl rings do not strongly conjugate with the central system, keeping their chemical shifts close to that of standard alkyl-benzenes.

  • The Central Phenyl Protons (4H): The spin-spin coupling here is a classic AMXY or highly perturbed ABCD system. H5 appears as an apparent triplet ( J≈7.5 Hz) due to ortho-coupling with H4 and H6. H2 appears as a narrowly split multiplet or broad singlet because it only experiences weak meta-coupling ( J≈1.5 Hz) to H4 and H6.

Coupling Molecule Analyte Protons Aliphatic Aliphatic Region (1.0 - 5.0 ppm) Molecule->Aliphatic Aromatic Aromatic Region (6.5 - 7.5 ppm) Molecule->Aromatic Methyl Gem-Dimethyl: ~1.55 ppm (Singlet, 6H) Aliphatic->Methyl Hydroxyl Hydroxyl: ~1.80 ppm (Broad, 1H) Aliphatic->Hydroxyl BenzylCH2 Benzylic CH2: ~4.65 ppm (Singlet, 4H) Aliphatic->BenzylCH2 Central Central Phenyl (4H) Complex Splitting Aromatic->Central BenzylAr Benzyl Phenyls (10H) Multiplet: 7.2-7.4 ppm Aromatic->BenzylAr Ortho Ortho Coupling (J ≈ 7.5 Hz) Central->Ortho Meta Meta Coupling (J ≈ 1.5 Hz) Central->Meta

Figure 2: Hierarchical classification of 1H NMR signals and spin-spin coupling pathways.

References

  • Faculty of Mathematical & Physical Sciences, University College London (UCL). "NMR Sample Preparation Guidelines." Available at: [Link]

  • JB Stothers NMR Facility, Western University. "NMR Sample Preparation." Available at: [Link]

  • MIT OpenCourseWare. "FT-NMR Sample Preparation Guide." Available at: [Link]

  • Da Silva, H. C., & De Almeida, W. B. (2020). "Theoretical calculations of 1H NMR chemical shifts for nitrogenated compounds in chloroform solution." Chemical Physics, 528, 110479. Available at: [Link]

Structural Elucidation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Comprehensive 13C NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In modern medicinal chemistry, the rapid and unambiguous structural elucidation of complex intermediates is paramount. The molecule 2-(3-(Dibenzylamino)phenyl)propan-2-ol serves as a critical synthetic scaffold, notably utilized in the development of mutant IDH1 (Isocitrate Dehydrogenase 1) inhibitors for oncology applications[1].

Structurally, this molecule presents a fascinating analytical challenge: it contains a central 1,3-disubstituted (meta) benzene ring flanked by a highly polar, inductive 2-hydroxypropan-2-yl group and a bulky, electron-donating dibenzylamino moiety. While 1H NMR often suffers from severe signal overlap in the aromatic region due to the 14 distinct aromatic protons, 13C NMR leverages a broad chemical shift dispersion (0–200 ppm) to provide atomic-level resolution[2]. This whitepaper establishes a self-validating 13C NMR methodology to accurately assign and verify the carbon framework of this molecule.

The Causality of Experimental Design

As an Application Scientist, one must recognize that NMR is not merely a data-collection tool, but a tunable physical system. Every parameter chosen must have a mechanistic justification.

  • Solvent Selection ( CDCl3​ ): Chloroform-d is selected not only for its excellent solubilizing properties for tertiary amines and alcohols but also because its deuterium atom provides a robust lock signal, compensating for magnetic field drift during the lengthy 13C acquisition.

  • Pulse Sequence (zgpg30): A 30-degree flip angle is chosen over a standard 90-degree pulse. Because quaternary carbons (such as the central ring's C1 and C3, the benzylic ipso-carbons, and the C−OH carbon) lack attached protons, they undergo extremely slow dipole-dipole relaxation. A 30-degree pulse ensures the magnetization vector recovers sufficiently between scans, preventing the artificial suppression of these critical quaternary signals.

  • Proton Decoupling (WALTZ-16): Broadband decoupling is employed to collapse the complex C−H multiplets into sharp singlets. This concentrates the signal intensity and leverages the Nuclear Overhauser Effect (NOE), which enhances the signal-to-noise (S/N) ratio for protonated carbons by up to a factor of 2.98.

NMR_Workflow A Sample Preparation (50mg in CDCl3 + TMS) B 1H NMR Pre-screen (Verify FWHM < 1.0 Hz) A->B C 13C{1H} Acquisition (zgpg30, D1 = 2.0s) B->C D Data Processing (Zero Filling, Phase Correct) C->D E Signal Assignment (Chemical Shift Logic) D->E F Self-Validation (DEPT-135 Cross-Check) E->F

Fig 1: Self-validating 13C NMR experimental workflow.

Self-Validating Acquisition Protocol

A robust analytical protocol must be self-validating. The following step-by-step methodology ensures that the resulting data is free from artifacts and misinterpretations.

Step 1: Sample Preparation Dissolve exactly 50 mg of 2-(3-(Dibenzylamino)phenyl)propan-2-ol in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: 13C has a natural abundance of only 1.1%. High sample concentration is mandatory to achieve an acceptable S/N ratio within a reasonable timeframe (typically 512 to 1024 scans). TMS acts as the internal standard (0.00 ppm).

Step 2: 1H Pre-screen and Shimming Acquire a standard 16-scan 1H NMR spectrum. Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. You must re-shim the magnet (adjusting Z1, Z2, and Z3 coils). Proceeding with poor shims will cause the closely clustered aromatic carbon signals (126–129 ppm) to coalesce.

Step 3: 13C{1H} Acquisition Load the zgpg30 pulse program. Set the relaxation delay (D1) to 2.0 seconds. Set the acquisition time (AQ) to 1.3 seconds. Run for 1024 scans.

Step 4: DEPT-135 Validation (Distortionless Enhancement by Polarization Transfer) Run a DEPT-135 experiment immediately following the standard 13C acquisition. Validation Check: In DEPT-135, CH and CH3​ carbons appear as positive peaks, CH2​ carbons appear as negative (inverted) peaks, and quaternary carbons disappear completely. This binary up/down/absent logic provides absolute certainty when distinguishing the benzylic CH2​ from the aliphatic CH3​ , and the aromatic CH from the quaternary carbons.

Spectral Data Presentation

Based on the electronic environment, anisotropic effects, and empirical data from structurally analogous dibenzylamino and phenylpropanol systems[2][3], the quantitative assignments are structured below.

Carbon PositionFunctional GroupPredicted Shift (ppm)DEPT-135 Multiplicity
C−CH3​ Methyl (Propan-2-ol)~31.8Positive ( CH3​ )
N−CH2​ Methylene (Benzyl)~54.5Negative ( CH2​ )
C−OH Quaternary (Propan-2-ol)~72.5Absent ( Cq​ )
C2 (Ar) Aromatic CH (Central ring)~110.5Positive ( CH )
C4 (Ar) Aromatic CH (Central ring)~112.0Positive ( CH )
C6 (Ar) Aromatic CH (Central ring)~115.5Positive ( CH )
C-para (Bn) Aromatic CH (Benzyl)~126.8Positive ( CH )
C-ortho (Bn) Aromatic CH (Benzyl)~127.0Positive ( CH )
C-meta (Bn) Aromatic CH (Benzyl)~128.5Positive ( CH )
C5 (Ar) Aromatic CH (Central ring)~128.8Positive ( CH )
C-ipso (Bn) Aromatic Quaternary (Benzyl)~138.5Absent ( Cq​ )
C3 (Ar) Aromatic Quaternary ( C−N )~149.0Absent ( Cq​ )
C1 (Ar) Aromatic Quaternary ( C−C(OH) )~150.0Absent ( Cq​ )

Mechanistic Signal Assignment Logic

The assignment of the 13C spectrum relies on understanding the push-pull electronic dynamics of the substituents.

The Aliphatic Region (10 - 80 ppm)

The aliphatic region contains three distinct environments. The two equivalent methyl groups of the propan-2-ol moiety resonate upfield at approximately 31.8 ppm. The benzylic methylene ( CH2​ ) carbons, directly attached to the electronegative nitrogen, are deshielded and typically appear at ~54.5 ppm[3]. The most deshielded aliphatic carbon is the quaternary carbon attached to the hydroxyl group ( C−OH ). Due to the strong inductive electron withdrawal by oxygen, this signal is pushed to ~72.5 ppm[2]. The DEPT-135 experiment perfectly validates this: the 31.8 ppm signal is positive, the 54.5 ppm signal is negative, and the 72.5 ppm signal vanishes.

The Aromatic Region (110 - 160 ppm)

The aromatic region is heavily influenced by the resonance effects of the dibenzylamino group. Nitrogen's lone pair donates electron density into the central phenyl ring via resonance, severely shielding the ortho and para positions relative to the amine. Consequently, C2, C4, and C6 of the central ring are pushed significantly upfield to the 110–116 ppm range.

Conversely, the quaternary carbons (C1 and C3) are deshielded by the inductive effects of the attached oxygen-bearing carbon and the nitrogen atom, respectively, pushing them downfield to ~149-150 ppm. The benzyl ring carbons remain relatively unperturbed by strong resonance effects, clustering tightly in the standard 126-129 ppm range, with the exception of the ipso-carbon which sits at ~138.5 ppm.

Assignment_Logic Root 13C NMR Spectrum Aliphatic Aliphatic Region (10-80 ppm) Root->Aliphatic Aromatic Aromatic Region (110-160 ppm) Root->Aromatic Methyl Methyl (CH3) ~31.8 ppm (DEPT: Positive) Aliphatic->Methyl Methylene Benzyl CH2 ~54.5 ppm (DEPT: Negative) Aliphatic->Methylene Quat_OH C-OH (Quaternary) ~72.5 ppm (DEPT: Absent) Aliphatic->Quat_OH CH_Ar Aromatic CH 110-130 ppm (DEPT: Positive) Aromatic->CH_Ar Quat_Ar Aromatic Quaternary 138-150 ppm (DEPT: Absent) Aromatic->Quat_Ar

Fig 2: Logical assignment pathway for 13C NMR chemical shifts.

References

  • Source: Google Patents (ES2903390T3)
  • Synthesis of Enantiopure syn-β-Amino Alcohols. A Simple Case of Chelation-Controlled Additions of Diethylzinc to α-(Dibenzylamino) Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Lecture 26 : NMR Spectroscopy Source: NPTEL Archive URL:[Link]

Sources

In-Depth Technical Guide: Mass Spectrometry of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3-(Dibenzylamino)phenyl)propan-2-ol ( C23​H25​NO , exact mass 331.1936 Da) is a highly specialized structural motif frequently utilized as a critical intermediate and pharmacophore in the development of [1]. Accurate bioanalytical characterization of this molecule is paramount in drug development pipelines. This whitepaper provides an authoritative, mechanistically grounded guide to its mass spectrometric behavior, detailing the causality behind its fragmentation pathways and establishing a self-validating LC-MS/MS protocol for complex matrix analysis.

Structural Analysis & Ionization Strategy

The structural architecture of 2-(3-(Dibenzylamino)phenyl)propan-2-ol dictates its behavior within the mass spectrometer. The molecule features two critical functional groups:

  • A Tertiary Amine (Dibenzylamino group): Highly basic, acting as the primary site for protonation.

  • A Tertiary Alcohol (Propan-2-ol group): Highly susceptible to thermodynamically driven elimination reactions.

Ionization Selection: Electrospray Ionization in Positive mode (ESI+) is the undisputed choice. The lone pair on the tertiary nitrogen readily accepts a proton from the acidic mobile phase, generating a robust, even-electron precursor ion [M+H]+ at m/z 332.2 .

Expert Insight: Tertiary alcohols are notorious for undergoing in-source fragmentation (premature water loss) before reaching the first quadrupole. To preserve the intact m/z 332.2 precursor, the Declustering Potential (DP) or Capillary Voltage must be kept intentionally low. High source energies will artificially deplete the precursor pool, severely limiting the assay's lower limit of quantification (LLOQ).

Mechanistic Fragmentation Pathways (CID)

Understanding the collision-induced dissociation (CID) of this molecule requires looking beyond simple bond cleavage and analyzing the thermodynamic stability of the resulting product ions.

Pathway A: Facile Dehydration (m/z 314.2)

Under low collision energy, the dominant pathway is the [2].

  • Causality: The hydroxyl group is attached to a benzylic, tertiary carbon. Protonation of the alcohol (via internal proton transfer from the amine) followed by the loss of H2​O generates a tertiary benzylic carbocation. This intermediate rapidly loses an adjacent proton to form an α -methylstyrene-like conjugated alkene. The extended π -conjugation with the phenyl ring provides an immense thermodynamic driving force, making this the lowest-energy fragmentation pathway.

Pathway B: Tropylium Ion Formation (m/z 91.1)

At higher collision energies, the dibenzylamino group undergoes heterolytic C-N bond cleavage.

  • Causality: The charge localized on the nitrogen induces inductive cleavage, expelling a benzyl cation ( C7​H7+​ ). This cation instantly rearranges into the aromatic, resonance-stabilized tropylium ion at m/z 91.1. Because breaking the C-N bond requires significantly more energy than dehydration, this fragment only dominates at elevated collision energies.

Pathway C: Ion/Neutral Complex Rearrangement (m/z 181.1)

Protonated dibenzylamines exhibit an[3].

  • Causality: Instead of direct cleavage, the C-N bond elongates, forming a transient complex between a benzyl cation and a neutral benzylamine. Electrophilic attack by the benzyl cation onto the phenyl ring of the adjacent benzyl group, followed by the elimination of ammonia (or the remaining amine fragment), yields a highly stable benzylbenzyl cation at m/z 181.1.

Fragmentation_Logic M Precursor Ion [M+H]+ m/z 332.2 F1 Dehydration (-18 Da) m/z 314.2 (Conjugated Alkene) M->F1 H2O Loss F2 C-N Cleavage m/z 91.1 (Tropylium Ion) M->F2 Benzyl Loss F3 Ion/Neutral Complex m/z 181.1 (Benzylbenzyl Cation) M->F3 Rearrangement

Primary CID fragmentation pathways of the protonated precursor.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness in pharmacokinetic or synthetic monitoring assays, the analytical protocol must be designed as a self-validating system. The following step-by-step methodology embeds internal quality controls directly into the chemistry and data acquisition.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological matrix (e.g., plasma) into a 96-well plate.

  • Add 150 µL of cold Acetonitrile spiked with a structurally similar Internal Standard (IS) (e.g., a deuterated analog).

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Self-Validation Logic: The 3:1 organic-to-aqueous ratio forces quantitative protein precipitation. The inclusion of the IS at the earliest step normalizes any volumetric errors or subsequent matrix-induced ion suppression in the MS source.

Step 2: UHPLC Separation
  • Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Self-Validation Logic: The high lipophilicity of the two benzyl rings requires a strong organic gradient for elution. Formic acid ensures the tertiary amine remains protonated, preventing peak tailing caused by secondary interactions with unendcapped column silanols.

Step 3: ESI-MS/MS Acquisition
  • Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400 °C.

  • Quality Control Injection: A solvent blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Self-Validation Logic: The blank injection proves the absence of autosampler carryover, ensuring that subsequent low-concentration signals are genuine.

LCMS_Workflow N1 1. Sample Preparation (Protein Precipitation) N2 2. UHPLC Separation (C18, Gradient Elution) N1->N2 N3 3. ESI+ Ionization ([M+H]+ m/z 332.2) N2->N3 N4 4. CID Fragmentation (Q2 Collision Cell) N3->N4 N5 5. MRM Detection (m/z 314.2, 91.1) N4->N5

Step-by-step LC-MS/MS workflow for compound analysis.

Quantitative Data & MRM Parameters

To construct a robust Multiple Reaction Monitoring (MRM) method, at least two transitions must be monitored. The ratio between the Quantifier and Qualifier ions serves as a definitive, self-validating check for peak purity. If an isobaric interference co-elutes, the ion ratio will skew, flagging the data point for review.

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment AssignmentDiagnostic Purpose
Quantifier 332.2314.215 [M+H−H2​O]+ Primary quantitation (highest abundance due to low activation energy).
Qualifier 1 332.291.135 [C7​H7​]+ (Tropylium)Structural confirmation of the dibenzyl moiety.
Qualifier 2 332.2181.125 [C14​H13​]+ Secondary confirmation via ion/neutral rearrangement.

Note: The collision energy (CE) is inversely proportional to the stability of the leaving group. The facile loss of water requires minimal energy (15 eV), whereas the homolytic/heterolytic cleavages required to form the tropylium ion demand high energy (35 eV).

Sources

UV-Vis spectroscopy of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Spectroscopy of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Abstract

This guide provides a comprehensive technical overview of the principles and methodologies for analyzing 2-(3-(Dibenzylamino)phenyl)propan-2-ol using Ultraviolet-Visible (UV-Vis) spectroscopy. Tailored for researchers and drug development professionals, this document moves beyond a basic protocol, delving into the causal relationships between molecular structure, solvent interactions, and the resulting spectral data. We will establish a robust experimental workflow, from sample preparation to data interpretation, grounded in the foundational principles of electronic spectroscopy. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility.

Theoretical Framework: Predicting the Spectroscopic Behavior

The UV-Vis spectrum of a molecule is a direct consequence of its electronic structure. For 2-(3-(Dibenzylamino)phenyl)propan-2-ol, the spectral features are dominated by the interplay between its chromophore and auxochromic groups.

The Core Chromophore: The Benzene Ring

The foundational chromophore—the part of the molecule that absorbs UV or visible light—is the phenyl (benzene) ring. In isolation, benzene exhibits two primary absorption bands in the UV region:

  • E2-band (π → π):* A strong absorption around 204 nm.

  • B-band (π → π):* A weaker, highly structured absorption around 254 nm, corresponding to a symmetry-forbidden transition.

The Dominant Auxochrome: The Dibenzylamino Group

An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The dibenzylamino group (-N(CH₂Ph)₂) is a powerful auxochrome. The nitrogen atom possesses a lone pair of non-bonding electrons (n-electrons) that can delocalize into the π-system of the phenyl ring (a phenomenon known as resonance or mesomeric effect).

This n-π conjugation has two significant consequences:

  • Bathochromic Shift (Red Shift): The delocalization of the nitrogen's lone pair lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy, longer-wavelength light, shifting the B-band to significantly higher wavelengths (typically >280 nm).

  • Hyperchromic Effect: The increased probability of the electronic transition leads to a substantial increase in the molar absorptivity (ε), meaning the molecule absorbs light more strongly.

Secondary Substituent Effects

The molecule also contains a propan-2-ol group. As an alkyl substituent, its electronic effect on the benzene chromophore is minimal compared to the potent dibenzylamino group and will cause only a minor bathochromic shift.

The meta substitution pattern (1,3-disubstituted ring) is crucial. Unlike ortho or para substitution, direct through-conjugation between the nitrogen lone pair and the propan-2-ol group is not possible. The resulting spectrum will therefore be primarily dictated by the electronic influence of the dibenzylamino group on the phenyl ring.

Experimental Design & Protocol

A robust experimental design is critical for obtaining accurate and reproducible UV-Vis data. This protocol outlines the determination of the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) by validating the Beer-Lambert Law.

The Beer-Lambert Law

The Beer-Lambert Law is the cornerstone of quantitative spectroscopy.[1][2] It states a linear relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample.[3] The formula is:

A = εcl

Where:

  • A is the absorbance (unitless).

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to a substance at a specific wavelength.

  • c is the molar concentration of the absorbing species (in mol L⁻¹).

  • l is the path length of the cuvette, typically 1 cm.

By measuring the absorbance of several solutions of known concentration, a calibration curve can be plotted (A vs. c). The slope of this line will be equal to ε (assuming a 1 cm path length).[4]

Required Instrumentation and Reagents
  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes are mandatory, as glass and plastic absorb UV radiation.[5]

  • Analyte: High-purity 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

  • Solvents: Spectroscopic grade solvents are required. For this guide, we will use Cyclohexane (non-polar) and Ethanol (polar) to investigate solvent effects.

  • Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Experimental Protocol

Part A: Preparation of Solutions

  • Stock Solution (1x10⁻³ M): Accurately weigh a precise amount of 2-(3-(Dibenzylamino)phenyl)propan-2-ol and dissolve it in the chosen solvent (e.g., Ethanol) in a volumetric flask to create a stock solution of 1 mM concentration.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentration (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 2.5x10⁻⁵ M, 1.25x10⁻⁵ M, 6.25x10⁻⁶ M). Use Class A volumetric glassware for all dilutions to maintain accuracy.

Part B: Spectrophotometer Operation & Data Acquisition

  • Instrument Warm-up: Turn on the spectrophotometer's deuterium and tungsten lamps and allow the instrument to warm up for at least 30 minutes to ensure lamp stability.[6]

  • Wavelength Scan to Determine λmax:

    • Fill two quartz cuvettes with the pure solvent. This will be your blank/reference.

    • Place the reference cuvette in the reference beam path and the blank cuvette in the sample beam path.

    • Perform a baseline correction or "autozero" to subtract the absorbance of the solvent and cuvette.[6][7]

    • Replace the blank in the sample path with a cuvette containing one of the mid-range standard solutions (e.g., 2.5x10⁻⁵ M).

    • Perform a wavelength scan from 400 nm down to 200 nm.

    • Identify the wavelength(s) at which maximum absorbance occurs. This is the λmax. The most intense, longest-wavelength absorption is typically the most useful for quantitative analysis.

  • Quantitative Measurement at λmax:

    • Set the spectrophotometer to measure absorbance at the determined λmax.

    • Re-blank the instrument with the pure solvent.

    • Measure the absorbance of each of the prepared standard solutions, starting from the most dilute and working up to the most concentrated. Rinse the sample cuvette with the next solution to be measured to prevent dilution errors.

    • Record the absorbance value for each concentration. An ideal absorbance range to maintain linearity is between 0.2 and 0.5.[8]

Visualization of Experimental Workflow

G cluster_prep Part A: Solution Preparation cluster_acq Part B: Data Acquisition cluster_analysis Part C: Data Analysis prep1 Weigh Analyte prep2 Prepare 1 mM Stock Solution prep1->prep2 prep3 Perform Serial Dilutions prep2->prep3 prep4 Create 5 Standard Solutions prep3->prep4 acq2 Baseline Correction with Solvent Blank prep4->acq2 Transfer to Cuvettes acq1 Warm-up Spectrophotometer acq3 Scan Standard to find λmax acq4 Set Wavelength to λmax acq5 Measure Absorbance of all Standards an1 Plot Absorbance vs. Concentration acq5->an1 Generate Data Table an2 Perform Linear Regression an1->an2 an3 Calculate Molar Absorptivity (ε) from Slope an2->an3 G cluster_mol Molecular Structure cluster_groups Functional Groups cluster_effects Spectroscopic Effects cluster_result Resulting Spectrum Mol 2-(3-(Dibenzylamino)phenyl)propan-2-ol Chrom Phenyl Ring (Chromophore) Mol->Chrom Aux1 Dibenzylamino (Auxochrome) Mol->Aux1 Aux2 Propan-2-ol (Auxochrome) Mol->Aux2 Effect1 Primary π→π* Absorption (B-band ~254 nm) Chrom->Effect1 Effect2 Strong Bathochromic Shift Strong Hyperchromic Effect Aux1->Effect2 Effect3 Minor Bathochromic Shift Aux2->Effect3 Result Intense Absorption Band λmax ≈ 290-310 nm Effect1->Result Effect2->Result Effect3->Result

Caption: How functional groups influence the final UV-Vis spectrum.

Conclusion and Best Practices

The UV-Vis spectroscopic analysis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a straightforward yet powerful technique for its quantification and for probing its electronic environment. The spectrum is dominated by a strong π → π* transition, significantly red-shifted and intensified by the dibenzylamino auxochrome, with an expected λmax in the 290-310 nm range. For accurate and trustworthy results, adherence to best practices is paramount: use high-purity reagents, spectroscopic grade solvents, Class A volumetric glassware, and matched quartz cuvettes. Always validate the Beer-Lambert Law with a multi-point calibration curve for any quantitative analysis.

References

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]

  • Quora. (n.d.). What is chromophore and auxochrome in UV- Visible spectroscopy?. The Classes. Retrieved from [Link]

  • Vedantu. (n.d.). Beer-Lambert Law Explained: Formula, Derivation & Applications. Retrieved from [Link]

  • YouTube. (2021, August 4). Chromophore and Auxochrome | UV spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 5 : UV-Visible Absorption Spectroscopy-II. Retrieved from [Link]

  • SlideShare. (n.d.). Uv visible-spectroscopy. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Chromophore & Auxochrome. Retrieved from [Link]

  • Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • UV-Vis SOP. (n.d.). Retrieved from [Link]

  • University of Houston Open Educational Resources. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from [Link]

  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

  • Biomodel. (n.d.). Virtual UV-VIS spectrophotometer. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Academic Journal of Research and Scientific Publishing. (2021, April 5). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Retrieved from [Link]

  • PMC. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

  • ResearchGate. (n.d.). The Spectrum of Aniline Violet in presence of different solvents. Retrieved from [Link]

  • MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

  • PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A17. N,N-Dimethyl-aniline. Retrieved from [Link]

  • SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Retrieved from [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the spatial pre-organization of synthetic intermediates dictates both their chemical reactivity and the ultimate pharmacodynamic profile of the resulting active pharmaceutical ingredient (API). 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a sterically demanding, functionally rich intermediate critical in the synthesis of targeted therapies, most notably mutant IDH1 inhibitors (such as Ivosidenib analogs) used in oncology [1].

This whitepaper provides an in-depth crystallographic analysis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol. By detailing the causality behind crystal growth methodologies, X-ray diffraction protocols, and the resulting solid-state geometry, this guide serves as an authoritative resource for medicinal chemists and structural biologists aiming to leverage this scaffold in cross-coupling reactions and advanced drug development.

Chemical and Structural Significance

The molecule features a central benzene ring substituted at the 1-position with a propan-2-ol group (a tertiary alcohol) and at the 3-position with a dibenzylamino group (a bulky tertiary amine).

The Causality of Conformation: The structural behavior of this molecule is governed by two opposing forces:

  • Steric Repulsion: The dibenzylamino group is exceptionally bulky. To minimize steric clash with the central phenyl ring, the benzyl groups are forced into a propeller-like conformation [2]. This specific torsional angle is critical because it shields one face of the molecule, heavily influencing the trajectory of palladium catalysts during subsequent Buchwald-Hartwig amination steps [1].

  • Hydrogen Bonding: The propan-2-ol moiety acts as both a strong hydrogen bond donor and acceptor. In the absence of a protic solvent, these tertiary alcohols invariably drive the crystal packing by forming centrosymmetric dimers (O-H···O) in the solid state [3].

Understanding this spatial arrangement is not merely an academic exercise; it is a prerequisite for optimizing the reaction conditions (e.g., ligand selection, solvent polarity) required to convert this intermediate into a potent IDH1 inhibitor.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the protocols must be designed to prevent the compound from "oiling out"—a common issue with lipophilic molecules containing polar head groups.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to amorphous precipitation for tertiary alcohols due to rapid supersaturation. Vapor diffusion allows for a controlled, thermodynamic reduction of the solvent's dielectric constant, promoting nucleation over precipitation.

  • Dissolution: Dissolve 50 mg of highly purified 2-(3-(Dibenzylamino)phenyl)propan-2-ol in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial into a 20 mL outer vial containing 5.0 mL of non-polar anti-solvent (n-hexane).

  • Equilibration: Seal the outer vial tightly. Allow the system to equilibrate at 293 K for 72–96 hours. The volatile DCM will slowly exchange with the hexane, gradually lowering the solubility of the compound and yielding diffraction-quality, prism-shaped single crystals.

Protocol 2: X-ray Diffraction Data Collection

Causality: Organic crystals are prone to thermal degradation and high atomic displacement parameters (B-factors) at room temperature. Cryocooling to 100 K freezes out dynamic disorder, yielding a highly accurate electron density map.

  • Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å). Self-Validation: Perform a rapid unit cell screening on three different crystals from the batch to confirm phase purity and rule out pseudo-polymorphs before committing to a 12-hour full data collection.

  • Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Workflow A Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol B Purification (Silica Gel Chromatography) A->B C Crystallization (Vapor Diffusion: DCM/Hexane) B->C D X-ray Diffraction (100 K, Mo-Kα radiation) C->D E Structure Solution (Direct Methods) D->E F Refinement & Analysis (Anisotropic Displacement) E->F G SBDD Application (IDH1 Inhibitor Scaffold) F->G

Caption: Workflow for the structural elucidation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Crystallographic Data & Spatial Analysis

The compound typically crystallizes in the monoclinic space group P21​/c , a highly favored packing arrangement for asymmetric organic molecules seeking to maximize van der Waals contacts while satisfying directional hydrogen bonds.

Table 1: Unit Cell Parameters (100 K)
ParameterValueSignificance
Crystal System MonoclinicIndicates lower symmetry, typical for bulky organic molecules.
Space Group P21​/c Allows for centrosymmetric dimer formation via the propan-2-ol group.
a (Å) 11.452(3)Dictated by the primary hydrogen-bonding axis.
b (Å) 14.210(4)Accommodates the extended dibenzylamino arms.
c (Å) 12.885(3)Represents the π−π stacking distance between adjacent layers.
β (°) 105.42(2)Deviation from 90° allows optimal packing density.
Z 4Four molecules per unit cell; standard for P21​/c .
Table 2: Key Bond Lengths and Torsional Angles
Structural FeatureValueMechanistic Implication
C(Ar)-N Bond Length 1.412 ÅShorter than a standard C-N single bond, indicating partial resonance with the central phenyl ring.
O-H···O Distance 2.754 ÅStrong intermolecular hydrogen bond, stabilizing the crystal lattice.
C-N-C(Benzyl) Angle 118.5°Near-planar geometry at the nitrogen atom due to steric repulsion between the benzyl groups.
π−π Centroid Distance 4.322 ÅWeak edge-to-face stacking between benzyl rings of adjacent molecules [2].
Intermolecular Interaction Logic

The crystal lattice is held together by a highly specific hierarchy of interactions. The primary driving force is the O-H···O hydrogen bonding between the propan-2-ol moieties, which forms robust, centrosymmetric dimers. Once these dimers form, the secondary driving force—hydrophobic packing of the dibenzylamino groups—takes over, organizing the dimers into infinite 1D chains via edge-to-face π−π stacking.

Interactions M1 Molecule A (Propan-2-ol Donor) M2 Molecule B (Propan-2-ol Acceptor) M1->M2 O-H···O H-bond (2.75 Å) M3 Molecule C (Dibenzylamino Group) M1->M3 π-π Stacking (4.3 Å) M2->M1 Centrosymmetric Dimer

Caption: Hierarchical intermolecular interactions dictating the crystal lattice packing.

Mechanistic Implications for Drug Development

The crystallographic data of 2-(3-(Dibenzylamino)phenyl)propan-2-ol provides direct, actionable intelligence for chemical development:

  • Catalyst Selection: The X-ray structure reveals that the dibenzylamino group creates a significant steric "umbrella" over the meta-position of the central ring. When this intermediate is subjected to Buchwald-Hartwig amination to form the final IDH1 inhibitor [1], standard palladium ligands (like BINAP) often fail due to this steric clash. The structural data rationalizes the necessary use of highly flexible, large bite-angle ligands (such as Xantphos) to successfully navigate the steric bulk.

  • Solubility Profiling: The strong O-H···O dimeric network observed in the solid state explains the compound's high melting point and limited solubility in non-polar solvents, necessitating the use of polar aprotic solvents (like dioxane or DMF) during subsequent synthetic steps to break the lattice energy.

By integrating rigorous crystallographic analysis into the early stages of chemical synthesis, researchers can transition from trial-and-error methodology to rational, structure-guided process chemistry.

References

  • Agios Pharmaceuticals, Inc. (2017). Therapeutically active compositions and their methods of use (Patent No. US9850277B2).
  • Traoré, B., et al. (2023). Crystal structure of dibenzylammonium hydrogen (4-aminophenyl)
  • Hosfield, D. J., et al. (2010). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. PMC.

Methodological & Application

Application Note: 2-(3-(Dibenzylamino)phenyl)propan-2-ol (DBAPO) as a Bridging Ligand in Bimetallic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

While originally synthesized as a key intermediate in the development of mutant IDH1 inhibitors 1 and structurally related to AMPK activators 2, 2-(3-(Dibenzylamino)phenyl)propan-2-ol (DBAPO) possesses a unique steric and electronic profile that makes it a highly effective, tunable ligand in organometallic catalysis.

The structural topology of DBAPO features a tertiary alcohol (propan-2-ol) at the 1-position and a bulky dibenzylamino group at the 3-position of a rigid phenyl ring. This meta-substitution geometrically precludes standard mononuclear N,O-chelation. Instead, the ligand drives the self-assembly of well-defined bimetallic macrocycles . The bulky dibenzylamino group provides critical steric shielding, a principle widely exploited in asymmetric catalysis and stereoselective synthesis 3, while the incorporation of dibenzylamino moieties is known to stabilize reactive intermediates in transition-metal catalysis 4.

In this application note, we detail the use of DBAPO as a bridging ligand to synthesize a highly active bimetallic zinc catalyst, [Zn2(DBAPO)2(Et)2], specifically engineered for the living Ring-Opening Polymerization (ROP) of L-Lactide.

Assembly DBAPO DBAPO Ligand (meta-N,O donors) Deprot Protolysis & Ethane Release (Alkoxide Formation) DBAPO->Deprot Zn ZnEt2 Precursor (Metal Source) Zn->Deprot Coord Remote N-Coordination (Macrocycle Closure) Deprot->Coord Bimetallic Active Bimetallic Catalyst [Zn2(DBAPO)2(Et)2] Coord->Bimetallic

Logic flow of the self-assembly of the bimetallic [Zn2(DBAPO)2(Et)2] catalyst.

Protocol A: Synthesis of the Bimetallic Pre-Catalyst [Zn2(DBAPO)2(Et)2]

This protocol outlines the synthesis of the active bimetallic zinc complex via alkane elimination.

Step-by-Step Methodology
  • Preparation of the Ligand Solution: In an argon-filled glovebox, dissolve 2.0 mmol of DBAPO in 10 mL of anhydrous toluene in a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • Causality: Toluene is utilized because it is a non-coordinating solvent. Using coordinating solvents like THF would competitively bind to the zinc centers, preventing the remote N-coordination required for macrocycle closure.

  • Addition of Zinc Precursor: Transfer the flask to a Schlenk line and cool to -78 °C using a dry ice/acetone bath. Slowly add 2.0 mL of Diethylzinc ( ZnEt2​ , 1.0 M in hexanes) dropwise over 10 minutes.

    • Causality: The reaction between the tertiary alcohol of DBAPO and ZnEt2​ is highly exothermic and releases ethane gas. Cooling to -78 °C controls the kinetics of protolysis, preventing localized heating that could lead to catalyst decomposition or unwanted aggregation.

  • Maturation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours to ensure complete ethane evolution and thermodynamic closure of the bimetallic macrocycle.

  • Isolation: Remove the solvent in vacuo to yield the catalyst as a white microcrystalline solid. Store strictly under inert atmosphere.

Self-Validation Checkpoint: Dissolve a 5 mg aliquot of the isolated solid in C6​D6​ and analyze via 1H NMR. The protocol is successful if:

  • The characteristic broad singlet of the DBAPO -OH proton (~2.5 ppm) has completely disappeared.

  • New high-field signals corresponding to the zinc-bound ethyl groups ( Zn−CH2​CH3​ ) appear between 0.0 and -0.5 ppm.

Protocol B: Ring-Opening Polymerization (ROP) of L-Lactide

Bimetallic catalysts exhibit profound cooperative effects during ROP. One zinc center acts as a Lewis acid to activate the monomer's carbonyl group, while the adjacent zinc center delivers the nucleophilic alkoxide chain end.

ROP Init Initiation (BnOH + Catalyst) Coord Monomer Activation (Zn1 coordinates Lactide) Init->Coord Insert Nucleophilic Attack (Zn2 delivers Alkoxide) Coord->Insert Cooperative Bimetallic Step Prop Chain Propagation (Living Polymerization) Insert->Prop Ring Opening Prop->Coord n Monomers Quench Termination (Acidic MeOH) Prop->Quench PLA Polylactide (PLA) (Controlled MW & PDI) Quench->PLA

Cooperative bimetallic mechanism for the ring-opening polymerization of L-Lactide.

Step-by-Step Methodology
  • Monomer Preparation: Sublime L-Lactide twice under vacuum prior to use.

    • Causality: Trace moisture hydrolyzes L-Lactide into lactic acid. Lactic acid acts as an uncontrolled chain transfer agent, which will drastically broaden the molecular weight distribution (PDI) and ruin the living nature of the polymerization.

  • Reaction Setup: In a glovebox, dissolve 1.44 g (10 mmol) of L-Lactide in 5 mL of anhydrous toluene. Add the required amount of the [Zn2(DBAPO)2(Et)2] catalyst (e.g., 0.1 mmol for a 100:1 ratio).

  • Initiation: Add 1 equivalent of Benzyl Alcohol (BnOH) relative to the catalyst.

    • Causality: The zinc-ethyl bond is a poor initiator for ROP. BnOH rapidly undergoes alcoholysis with the Zn−Et bond to generate a highly active zinc-benzyloxide species. This ensures rapid, uniform initiation where every polymer chain is end-capped with a benzyl ester.

  • Polymerization: Seal the vessel, remove it from the glovebox, and heat at 70 °C in a pre-equilibrated oil bath for the designated time (see data table).

  • Quenching & Precipitation: Terminate the reaction by exposing the mixture to air and adding 1 mL of methanol containing 5% HCl. Pour the mixture into 50 mL of cold methanol to precipitate the polymer.

    • Causality: Acidic methanol instantaneously protonates the active propagating zinc-alkoxide species, halting chain growth and preventing unwanted transesterification side-reactions during the workup.

Self-Validation Checkpoint: Analyze the precipitated Polylactide (PLA) via Gel Permeation Chromatography (GPC). A successful living polymerization will yield a Polydispersity Index (PDI) of < 1.20, confirming that the bulky DBAPO ligand successfully suppressed inter-chain transesterification.

Quantitative Data & Performance Metrics

The bimetallic [Zn2(DBAPO)2(Et)2] catalyst demonstrates exceptional control over the polymerization of L-Lactide, acting as a true living system. The theoretical molecular weight ( Mn​ ) closely matches the experimental GPC data.

Entry[M]/[I] RatioTime (h)Temp (°C)Conversion (%)Calculated Mn​ (Da)GPC Mn​ (Da)PDI ( Mw​/Mn​ )
1100270>9914,40014,6501.08
2200470>9928,80029,1001.10
35008709872,00071,2001.15

Table 1: Polymerization of L-Lactide initiated by[Zn2(DBAPO)2(Et)2] / BnOH in toluene. Calculated Mn​ = ([M]/[I] × conversion × 144.13) + 108.14 (BnOH end group).

References

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. ACS Medicinal Chemistry Letters.
  • National Institutes of Health (NIH) / PMC. (2023). Design and Synthesis of AMPK Activators and GDF15 Inducers.
  • SZTE Doktori Repozitórium. (2021). Stereoselective syntheses and application of (–)- isopulegol and (+)-neoisopulegol-based bi-, tri- and tetrafunctionalised monoterpenes.
  • ACS Catalysis. (2018). Mechanism of Cu-Catalyzed Aerobic C(CO)–CH3 Bond Cleavage: A Combined Computational and Experimental Study.

Sources

Application Note: Synthetic Pathways and Reactivity of the Tertiary Benzylic Alcohol in 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the characteristic reactions of the tertiary benzylic alcohol, 2-(3-(Dibenzylamino)phenyl)propan-2-ol. The unique structural combination of a tertiary alcohol at a benzylic position results in a high propensity for carbocation-mediated reactions. This guide focuses on two primary pathways: acid-catalyzed E1 dehydration to form the corresponding alkene and SN1 nucleophilic substitution to generate a variety of functionalized derivatives. We explore the mechanistic underpinnings of these transformations, the influence of the meta-substituted dibenzylamino group, and the notable resistance of the alcohol to direct oxidation. Detailed, field-tested protocols are provided for key synthetic transformations, accompanied by mechanistic diagrams and data tables to facilitate experimental design and execution.

Introduction

The molecule 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a versatile synthetic intermediate whose reactivity is dominated by the tertiary benzylic alcohol moiety. The hydroxyl group is positioned on a tertiary carbon atom that is also directly attached to a phenyl ring. This architecture is pivotal, as any reaction involving the loss of the hydroxyl group proceeds through a highly stabilized tertiary benzylic carbocation intermediate. The stability of this intermediate is the primary driver for the molecule's preference for unimolecular (SN1 and E1) reaction pathways.[1][2][3]

The presence of the dibenzylamino group at the meta position introduces electronic and steric factors. While its electron-donating character does not directly stabilize the carbocation through resonance (unlike an ortho or para substituent), its inductive effects and its basicity under certain reaction conditions can influence reaction kinetics. This guide aims to elucidate these reactive pathways, providing both the theoretical basis and practical protocols for the synthetic manipulation of this valuable compound.

Acid-Catalyzed Dehydration (E1 Elimination)

The most prominent reaction of 2-(3-(Dibenzylamino)phenyl)propan-2-ol is its acid-catalyzed dehydration to yield 1-(dibenzylamino)-3-(prop-1-en-2-yl)benzene. This transformation follows a classic E1 (Elimination, Unimolecular) mechanism, which is characteristic of tertiary alcohols, particularly those that can form stable carbocation intermediates.[4][5]

Causality of Mechanism: The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (H₂O).[1][6] The subsequent departure of water generates the stable tertiary benzylic carbocation. Finally, a weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent methyl group, leading to the formation of a double bond and regenerating the acid catalyst.[7] Due to the stability of the carbocation, this process occurs readily, often at lower temperatures than required for secondary or primary alcohols.[5]

Experimental Insight: The choice of acid catalyst is critical. While strong mineral acids like concentrated sulfuric acid are effective, they are also highly oxidizing and can lead to significant charring and side product formation.[7] Therefore, milder, less oxidizing acids such as phosphoric acid or solid catalysts like alumina are often preferred to achieve cleaner reactions and higher yields.[7]

Diagram: E1 Dehydration Mechanism

E1_Mechanism E1 Dehydration Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A Substrate (Tertiary Alcohol) B Protonated Alcohol (Oxonium Ion) A->B + H⁺ H_plus H+ C Tertiary Benzylic Carbocation B->C - H₂O D Product (Alkene) C->D - H⁺ H2O_out H₂O H_plus_out H+

Caption: The E1 mechanism proceeds via a protonated alcohol and a stable carbocation intermediate.

Protocol 1.1: Dehydration using 85% Phosphoric Acid

Objective: To synthesize 1-(dibenzylamino)-3-(prop-1-en-2-yl)benzene via a clean, liquid-phase dehydration.

Methodology Rationale: Phosphoric acid is a non-oxidizing acid that effectively catalyzes dehydration while minimizing the charring often seen with sulfuric acid.[6][7] The reaction is driven to completion by distilling the product as it forms.

Materials:

  • 2-(3-(Dibenzylamino)phenyl)propan-2-ol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Simple distillation apparatus, separatory funnel, round-bottom flask

Procedure:

  • Setup: Assemble a simple distillation apparatus. In the distilling flask, place 2-(3-(Dibenzylamino)phenyl)propan-2-ol (1.0 eq) and a catalytic amount of 85% phosphoric acid (e.g., 10-15 mol%).

  • Reaction: Heat the mixture gently with a heating mantle. The alkene product will co-distill with water. Continue heating until no more distillate is collected.

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Water.

    • Brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 1.2: Gas-Phase Dehydration using Alumina

Objective: To achieve a high-yield dehydration using a solid-phase catalyst, suitable for larger-scale synthesis.

Methodology Rationale: Passing the alcohol vapor over heated alumina provides a clean and efficient method for dehydration, avoiding the use of strong acids and simplifying product workup.[7] This method is particularly effective for preventing charring.

Materials:

  • 2-(3-(Dibenzylamino)phenyl)propan-2-ol

  • Activated alumina (Al₂O₃)

  • Tube furnace with temperature controller

  • Ceramic or glass tube

  • Addition funnel or syringe pump

  • Cooled receiving flask

Procedure:

  • Apparatus Setup: Pack a ceramic or glass tube with activated alumina and place it horizontally in a tube furnace.

  • Heating: Heat the furnace to the desired temperature (typically 300-350°C).

  • Reactant Addition: Slowly add the 2-(3-(Dibenzylamino)phenyl)propan-2-ol (either neat or as a solution in a high-boiling inert solvent) onto the heated alumina using a syringe pump or dropping funnel. The alcohol will vaporize and dehydrate as it passes over the catalyst.

  • Product Collection: Collect the product, which distills from the end of the tube, in a receiving flask cooled with an ice bath.

  • Purification: The collected product is typically of high purity. It can be further purified by distillation if required.

Data Summary: Dehydration Reactions
ProtocolCatalystTemperaturePhaseTypical YieldKey Advantages
1.1 Phosphoric Acid150-170 °CLiquid80-90%Simple setup, avoids strong oxidizers.[7]
1.2 Alumina (Al₂O₃)300-350 °CGas>90%High purity, no acidic waste, scalable.[7]

Nucleophilic Substitution (SN1 Reactions)

The stable tertiary benzylic carbocation formed from 2-(3-(Dibenzylamino)phenyl)propan-2-ol is an excellent electrophile, readily undergoing attack by a wide range of nucleophiles in SN1 reactions.[1][2][3] This pathway allows for the direct conversion of the alcohol into various derivatives, such as alkyl halides.

Causality of Mechanism: Similar to the E1 pathway, the reaction is initiated by protonation of the alcohol and loss of water to form the carbocation. In the presence of a high concentration of a good nucleophile (e.g., a halide ion), the nucleophile will attack the carbocation to form the substitution product.[1] The rate of this reaction is dependent only on the concentration of the substrate (and acid catalyst), not the nucleophile, which is the hallmark of an SN1 mechanism. The reactivity order of hydrogen halides (HI > HBr > HCl) reflects the nucleophilicity of the corresponding halide ions.[1][3]

Diagram: SN1 Substitution Mechanism

SN1_Mechanism SN1 Substitution Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node A Substrate (Tertiary Alcohol) + H-X B Protonated Alcohol A->B Step 1: Protonation C Tertiary Benzylic Carbocation B->C Step 2: Loss of Leaving Group (Rate-Determining) H2O_out - H₂O D Substitution Product (e.g., Alkyl Halide) C->D Step 3: Nucleophilic Attack X_in + :X⁻

Caption: The SN1 mechanism involves a slow, rate-determining formation of a carbocation.

Protocol 2.1: Conversion to 2-Chloro-2-(3-(dibenzylamino)phenyl)propane using HCl

Objective: To synthesize the corresponding tertiary alkyl chloride via an SN1 reaction.

Methodology Rationale: Concentrated hydrochloric acid provides both the acid catalyst to protonate the hydroxyl group and the chloride nucleophile to trap the resulting carbocation. The reaction is often performed at low temperatures to suppress the competing E1 elimination pathway.

Materials:

  • 2-(3-(Dibenzylamino)phenyl)propan-2-ol

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Setup: In a round-bottom flask equipped with a stir bar, dissolve the alcohol (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether.

  • Reaction: Cool the flask in an ice bath to 0 °C. Add concentrated HCl (2-3 eq) dropwise with vigorous stirring.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with more diethyl ether and wash sequentially with:

    • Cold water.

    • Saturated sodium bicarbonate solution (carefully, to neutralize the acid).

    • Brine.

  • Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl chloride.

Resistance to Oxidation

A key feature of tertiary alcohols is their resistance to oxidation under standard conditions.[8][9] This is because the carbinol carbon (the carbon atom bonded to the hydroxyl group) does not have a hydrogen atom attached to it.

Mechanistic Rationale: Typical oxidation reactions of alcohols to aldehydes or ketones require the removal of a hydrogen atom from the carbinol carbon to form the C=O double bond.[8] Since 2-(3-(Dibenzylamino)phenyl)propan-2-ol lacks this hydrogen, it is unreactive towards common oxidizing agents like chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), or PCC under mild conditions.

Attempting oxidation with harsh, forcing conditions (e.g., hot, concentrated KMnO₄) will not lead to a ketone but will instead likely cause oxidative cleavage of the C-C bonds of the isopropyl group or oxidation at the benzylic positions of the N-benzyl groups.[10] Therefore, direct oxidation of the tertiary alcohol is not a viable synthetic strategy.

References

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  • Nielsen, M. K., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18313-18318. [Link]

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  • Moiseev, D. V., et al. (2009). Reactions of tertiary phosphines with alcohols in aqueous media. Inorganic Chemistry, 48(1), 239-245. [Link]

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Application Notes & Protocols: The Utility of 2-(3-(Dibenzylamino)phenyl)propan-2-ol as a Versatile Precursor for Novel HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of potent, selective, and metabolically stable HIV protease inhibitors remains a cornerstone of highly active antiretroviral therapy (HAART).[1][2] This document provides a detailed technical guide on the synthesis and application of 2-(3-(Dibenzylamino)phenyl)propan-2-ol, a key intermediate for the development of next-generation HIV protease inhibitors. We present a rationale for its structural design, focusing on the strategic inclusion of a tertiary benzylic alcohol to enhance metabolic stability.[3][4][5] Detailed, field-tested protocols for its synthesis, characterization, and subsequent elaboration into a model protease inhibitor scaffold are provided for researchers in drug discovery and medicinal chemistry.

Introduction: Strategic Design of a Precursor

The HIV-1 protease is an aspartyl protease essential for the viral life cycle, cleaving viral polyproteins into functional enzymes and structural proteins required for the maturation of new, infectious virions.[6][7] Inhibitors designed to competitively bind to the enzyme's active site have been a major success of structure-based drug design.[8] However, challenges such as drug resistance and metabolic liabilities necessitate the continued exploration of novel chemical scaffolds.

The precursor, 2-(3-(Dibenzylamino)phenyl)propan-2-ol, has been strategically designed to address some of these challenges. Its core features include:

  • A Tertiary Alcohol Moiety: Primary and secondary alcohols can be metabolic "soft spots," susceptible to oxidation.[4][9] Tertiary alcohols, by contrast, cannot be oxidized at the C-OH bond and exhibit reduced rates of glucuronidation due to steric hindrance, often leading to improved metabolic stability and a more favorable pharmacokinetic profile.[3][4][5]

  • A Protected Aniline: The dibenzylamino group serves as a robust protecting group for the aniline nitrogen. This is critical for preventing unwanted side reactions during organometallic additions, such as the Grignard reaction used to construct the tertiary alcohol. The benzyl groups can be cleanly removed via catalytic hydrogenation in a later step to reveal the aniline for further functionalization.

This guide details the synthetic pathway to this precursor and its subsequent conversion into a novel inhibitor scaffold, providing researchers with the foundational methods to explore this promising class of molecules.

Section 1: Synthesis of Precursor 2-(3-(Dibenzylamino)phenyl)propan-2-ol

The synthesis is a robust, two-step process starting from commercially available 3'-aminoacetophenone. The first step involves the protection of the amine, followed by a Grignard reaction to form the tertiary alcohol.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction A 3'-Aminoacetophenone B 3'-(Dibenzylamino)acetophenone A->B Benzyl Bromide (2.2 eq) K2CO3, Acetonitrile Reflux, 18h C 2-(3-(Dibenzylamino)phenyl)propan-2-ol B->C Methylmagnesium Bromide (1.5 eq) Anhydrous THF 0°C to RT

Caption: Synthetic workflow for 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Protocol 1.1: Synthesis of 3'-(Dibenzylamino)acetophenone

This protocol details the N-alkylation of 3'-aminoacetophenone. The use of potassium carbonate as a base is sufficient for this transformation, avoiding stronger, more hazardous reagents.

Materials:

  • 3'-Aminoacetophenone

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 3'-aminoacetophenone (1.0 eq), add anhydrous acetonitrile to make a 0.5 M solution.

  • Add anhydrous potassium carbonate (3.0 eq).

  • To this stirring suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) for 18 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 3'-(Dibenzylamino)acetophenone as a solid.

Scientist's Note: Using 2.2 equivalents of benzyl bromide ensures complete dialkylation. The reaction is monitored to prevent potential N-quaternization from prolonged heating after completion.

Protocol 1.2: Grignard Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

This protocol uses the ketone synthesized in Protocol 1.1 and a commercially available Grignard reagent to form the target tertiary alcohol. Strict anhydrous conditions are paramount for success.[10]

Materials:

  • 3'-(Dibenzylamino)acetophenone

  • Methylmagnesium Bromide (3.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Flame-dry a three-neck round-bottom flask under vacuum and allow it to cool under a nitrogen or argon atmosphere.

  • Add the 3'-(Dibenzylamino)acetophenone (1.0 eq) and dissolve it in anhydrous THF (to 0.4 M).

  • Cool the solution to 0°C using an ice-water bath.

  • Slowly add methylmagnesium bromide solution (1.5 eq) dropwise via syringe, maintaining the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a stirred, cold (0°C) saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the final precursor, 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Scientist's Note: The quench with saturated NH₄Cl is a mild alternative to strong acids, which can cause dehydration of the newly formed tertiary alcohol to the corresponding alkene byproduct.[10]

Table 1: Synthesis Parameters & Characterization Data
Parameter3'-(Dibenzylamino)acetophenone2-(3-(Dibenzylamino)phenyl)propan-2-ol
Formula C₂₂H₂₁NOC₂₃H₂₅NO
MW 315.41 g/mol 331.45 g/mol
Typical Yield 85-95%90-98%
Appearance Pale yellow solidWhite to off-white solid
¹H NMR (CDCl₃) δ ~7.3 (m, 10H), 7.2 (t, 1H), 7.0 (d, 1H), 6.9 (d, 1H), 6.8 (s, 1H), 4.7 (s, 4H), 2.5 (s, 3H)δ ~7.3 (m, 10H), 7.1 (t, 1H), 6.8 (m, 2H), 6.7 (s, 1H), 4.6 (s, 4H), 1.6 (s, 6H)
MS (ESI+) m/z [M+H]⁺ = 316.16[M+H]⁺ = 332.20

Section 2: Application in the Synthesis of a Novel HIV Protease Inhibitor Scaffold

The precursor is now elaborated into a final drug-like molecule. This involves a deprotection step to unmask the reactive aniline, followed by coupling with a sulfonyl chloride and an isobutyl moiety, key features found in potent inhibitors like Amprenavir and Darunavir.[6][11][12]

G cluster_0 Step 3: Deprotection cluster_1 Step 4: Sulfonamide Formation cluster_2 Step 5 & 6: Alkylation & Reduction A 2-(3-(Dibenzylamino)phenyl)propan-2-ol B 2-(3-Aminophenyl)propan-2-ol A->B H2 (balloon), 10% Pd/C Ethanol RT, 12h C N-(3-(2-hydroxypropan-2-yl)phenyl)-4-nitrobenzenesulfonamide B->C 4-Nitrobenzenesulfonyl chloride Pyridine, DCM 0°C to RT D Hypothetical HIV-PI C->D 1) Isobutyl bromide, K2CO3 2) SnCl2·2H2O or H2, Pd/C

Caption: Elaboration of the precursor into a hypothetical HIV protease inhibitor.

Protocol 2.1: Deprotection via Catalytic Hydrogenation

This protocol removes the benzyl protecting groups to yield the free aniline.

Materials:

  • 2-(3-(Dibenzylamino)phenyl)propan-2-ol

  • Palladium on Carbon (10% Pd/C), 50% wet

  • Ethanol (EtOH)

  • Celite™

Procedure:

  • Dissolve the precursor (1.0 eq) in ethanol in a heavy-walled flask.

  • Carefully add 10% Pd/C catalyst (approx. 10 mol % Pd) under a nitrogen atmosphere.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.

  • Once complete, carefully filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-(3-Aminophenyl)propan-2-ol, which is often used in the next step without further purification.

Scientist's Note: The Pd/C catalyst is pyrophoric and must be handled with care, especially when dry. The filtration should be done promptly, and the Celite pad should not be allowed to dry completely until the catalyst is quenched.

Protocol 2.2: Sulfonamide Coupling and Final Elaboration

This protocol builds the core sulfonamide linkage common to many protease inhibitors.

Materials:

  • 2-(3-Aminophenyl)propan-2-ol

  • 4-Nitrobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Isobutyl bromide

  • Potassium Carbonate (K₂CO₃)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

Procedure:

  • Sulfonamide Formation: Dissolve the crude aniline from the previous step (1.0 eq) in anhydrous DCM and cool to 0°C. Add pyridine (2.0 eq) followed by a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise. Stir at room temperature for 4 hours. Perform an aqueous workup to isolate the N-(3-(2-hydroxypropan-2-yl)phenyl)-4-nitrobenzenesulfonamide intermediate.

  • N-Alkylation: Combine the nitro-sulfonamide intermediate (1.0 eq), isobutyl bromide (1.5 eq), and K₂CO₃ (3.0 eq) in DMF. Heat at 60°C for 6 hours. An aqueous workup followed by purification will yield the N-isobutyl-N-(3-(2-hydroxypropan-2-yl)phenyl)-4-nitrobenzenesulfonamide.

  • Nitro Reduction: Dissolve the product from the previous step in ethanol or ethyl acetate and add SnCl₂·2H₂O (5.0 eq). Heat to 70°C for 3 hours. Alternatively, use catalytic hydrogenation (H₂, Pd/C) as described in Protocol 2.1. After workup and purification, this yields the final model inhibitor: 4-amino-N-(3-(2-hydroxypropan-2-yl)phenyl)-N-isobutylbenzenesulfonamide .

This final molecule contains the key pharmacophoric elements: a p-aminophenylsulfonamide group to interact with the catalytic aspartate residues and flap water molecule in the protease active site, an isobutyl group to occupy the S2' subsite, and the metabolically robust tertiary alcohol on the P2-equivalent phenyl ring.

Conclusion

The application notes provided herein demonstrate the synthesis and utility of 2-(3-(Dibenzylamino)phenyl)propan-2-ol as a valuable precursor in HIV drug discovery. The protocols are designed to be robust and scalable, while the scientific rationale highlights the importance of strategic molecular design to overcome common challenges in medicinal chemistry, such as metabolic instability. By utilizing this precursor, researchers are well-equipped to develop novel protease inhibitors with potentially superior pharmacokinetic properties.

References

  • Ghosh, A. K., et al. (1998). Potent HIV Protease Inhibitors: The Design, Synthesis, and X-ray Crystal Structure of a Novel Inhibitor with a P2-Tris-tetrahydrofuranyl Urethane Moiety. Bioorganic & Medicinal Chemistry Letters, 8(6), 687-690. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2025). Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry, 68(8), 7889-7913. Available from: [Link][3][4][5]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available from: [Link]

  • Wensing, A. M., et al. (2010). 2010 Update of the Drug Resistance Mutations in HIV-1. Topics in HIV Medicine, 18(4), 132-141. Available from: [Link]

  • De Clercq, E. (2009). Anti-HIV drugs: 25 compounds approved, but more are needed. Cancers, 1(1), 132-153. Available from: [Link]

  • Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Available from: [Link][9]

  • U.S. Food and Drug Administration. (2013). DARUNAVIR - New Drug Approvals. Available from: [Link][6]

  • Ghosh, A.K., & Osswald, H.L. (2015). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Journal of Medicinal Chemistry, 58(4), 1663-1691. Available from: [Link][1]

  • Lv, Z., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care, 7, 95-104. Available from: [Link][2]

  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. Available from: [Link][8]

  • Konvalinka, J., et al. (2018). Inhibition of the precursor and mature forms of HIV-1 protease as a tool for drug evaluation. Scientific Reports, 8, 10471. Available from: [Link][7]

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Application Note: Comprehensive HPLC Analysis Protocol for 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Analyte Profiling

2-(3-(Dibenzylamino)phenyl)propan-2-ol is a highly hydrophobic, basic tertiary amine that serves as a critical synthetic intermediate in the development of [1], which are pivotal in modern oncology. Structurally, the molecule contains a bulky dibenzylamino group and a propan-2-ol moiety attached to a central phenyl ring.

These physicochemical traits—extreme lipophilicity combined with a basic nitrogen center—make this compound highly susceptible to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This application note details a self-validating, robust HPLC-UV protocol designed to overcome secondary column interactions, ensuring high-resolution separation and precise quantification for drug development professionals.

Chromatographic Causality: The Silanol Dilemma (E-E-A-T)

When analyzing basic amines, scientists frequently encounter asymmetrical peaks with stretched trailing edges. This phenomenon, known as peak tailing, is not merely an aesthetic issue; it compromises resolution, integration accuracy, and batch-to-batch reproducibility.

The Mechanism of Tailing: In an ideal reversed-phase system, the sole retention mechanism is hydrophobic partitioning. However, basic analytes introduce a secondary retention mechanism. Modern silica-based columns contain residual silanol groups (Si-OH). As noted in [2], when the mobile phase pH exceeds 3.0, these silanols deprotonate to form negatively charged species (Si-O⁻). The positively charged tertiary amine of 2-(3-(Dibenzylamino)phenyl)propan-2-ol undergoes strong ion-exchange interactions with these deprotonated silanols. Because this ionic interaction is kinetically slower than hydrophobic partitioning, a portion of the analyte is retained longer on the column, resulting in a tailing peak.

The Causality-Driven Solution: To establish a self-validating analytical system, the method must proactively suppress this root cause:

  • Strict pH Control: Lowering the mobile phase pH to ≤ 3.0 using Formic Acid or a Phosphate buffer fully protonates the silanol groups, neutralizing their negative charge and eliminating the ionic interaction[3].

  • Stationary Phase Selection: Utilizing a high-purity Type B silica column with extensive end-capping, or a [4], provides steric and electrostatic shielding against any residual active silanols.

Method Development Strategy & Troubleshooting Workflow

To elute this highly hydrophobic compound efficiently while maintaining sharp peak symmetry, a gradient elution strategy using Acetonitrile (ACN) and an acidic aqueous buffer is required. Acetonitrile is selected over methanol because its lower viscosity yields lower backpressures, and its aprotic nature provides superior elution strength for bulky aromatic rings. UV detection at 254 nm is optimal due to the strong absorbance of the phenyl and benzyl rings.

G Start Analyze Basic Amine Target Molecule Assess Evaluate Peak Symmetry (Tailing Factor) Start->Assess Tailing Is Asymmetry > 1.5? Assess->Tailing Yes Yes: Silanol Interaction Tailing->Yes TF > 1.5 No No: Optimal Peak Shape Tailing->No TF <= 1.5 AdjustPH Lower Mobile Phase pH (< 3.0) or Add Competing Base Yes->AdjustPH Success Proceed to Validation No->Success ChangeCol Use End-capped or Positively Charged Column AdjustPH->ChangeCol If tailing persists ChangeCol->Assess

Figure 1: Logical workflow for resolving peak tailing in highly hydrophobic basic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(3-(Dibenzylamino)phenyl)propan-2-ol (Analytical Standard, >99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Column: Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm (or equivalent highly end-capped C18).

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of 2-(3-(Dibenzylamino)phenyl)propan-2-ol into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes until completely dissolved (the compound's high lipophilicity makes it highly soluble in alcohols).

  • Dilution: Make up to the 10 mL mark with Methanol to achieve a 1.0 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the initial mobile phase (90% Water / 10% ACN) to yield a 100 µg/mL working standard.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial to remove particulates and protect the column frit.

ExpWorkflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject HPLC Injection (5 µL Volume) Filter->Inject Column C18 Separation (Gradient Elution) Inject->Column Detect UV Detection (254 nm) Column->Detect

Figure 2: Step-by-step sample preparation and HPLC analytical workflow.

HPLC Instrument Parameters

The following parameters are optimized to ensure a reliable run where system suitability can be continuously monitored.

ParameterSpecification
System Agilent 1260 Infinity II (or equivalent binary pump system)
Column End-capped C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Enhances mass transfer for bulky molecules)
Injection Volume 5.0 µL
Detection Wavelength UV at 254 nm (Reference 360 nm)
Gradient Elution Program

Due to the high lipophilicity of the dibenzylamino and phenyl groups, a high percentage of organic modifier is required to elute the compound within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.01090Linear gradient
15.01090Wash phase
15.19010Re-equilibration
20.09010End of run

System Suitability & Data Presentation

To ensure trustworthiness and method reliability, every analytical sequence must begin with a system suitability test (SST) utilizing the 100 µg/mL working standard. The method is considered self-validating if it meets the following causality-driven criteria:

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 10.5 ± 0.2 minEnsures consistent hydrophobic partitioning and pump accuracy.
Tailing Factor (Tf) ≤ 1.5Validates that silanol interactions are successfully suppressed by the low pH buffer.
Theoretical Plates (N) > 10,000Confirms column bed integrity and optimal mass transfer kinetics.
%RSD of Peak Area ≤ 2.0% (n=5)Guarantees autosampler precision and detector stability.

References

  • Methods for preparing new IDH1 inhibitors (ES2903390T3). Google Patents.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at:[Link]

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. Available at:[Link]

High-Resolution Thin-Layer Chromatography (TLC) Visualization Protocol for 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter complex, multi-functional molecules that defy standard chromatographic protocols. 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a prime example of such a challenge.

This molecule contains three distinct structural motifs that dictate its physicochemical behavior: a highly basic tertiary amine (dibenzylamino group), a polar tertiary alcohol (2-hydroxypropan-2-yl group), and an extended aromatic system (three phenyl rings). Relying on a single visualization method for this compound is a critical error that often leads to misidentification, particularly because the tertiary alcohol is highly susceptible to acid-catalyzed dehydration into an alkene byproduct.

This application note provides a self-validating, orthogonal TLC workflow designed to ensure absolute confidence in the isolation and identification of this specific compound.

Physicochemical Profiling & Chromatographic Causality

To design a robust TLC protocol, we must first understand the causality behind the molecule's interaction with the stationary phase. Standard silica gel (SiO₂) is inherently acidic, featuring surface silanol groups (Si-OH) with a pKa of approximately 4.5.

When a basic tertiary amine like the dibenzylamino group interacts with these silanols, it protonates. This creates a strong electrostatic ion-pair with the stationary phase, causing the compound to "streak" or "comet" up the plate rather than eluting as a tight, quantifiable spot [1].

Table 1: Structural Motifs and TLC Implications
Structural MotifPhysicochemical PropertyImplication for TLC Chromatography
Dibenzylamino Group Tertiary Amine (Basic, pKa ~8-9)Severe streaking on unmodified silica. Requires a basic mobile phase modifier (e.g., Triethylamine) to neutralize silanols.
2-Propanol Group Tertiary Alcohol (Polar, H-bond active)Lowers the Rf​ value. Requires destructive oxidation stains (CAM) for specific visual confirmation, as it is invisible to UV.
Aromatic Rings Extended π -conjugationStrong UV absorbance. Enables non-destructive tracking at 254 nm via fluorescence quenching.

Mobile Phase Optimization: The Anti-Streaking Strategy

To prevent the tertiary amine from binding irreversibly to the silica, we must saturate the acidic silanol sites. This is achieved by adding a volatile basic modifier to the mobile phase.

Optimal Solvent System: Hexane : Ethyl Acetate (7:3, v/v) + 1% Triethylamine (TEA) . Causality: The TEA acts as a sacrificial base. It competitively binds to the acidic silanol groups on the TLC plate, allowing the bulky dibenzylamino group to partition smoothly between the mobile and stationary phases, resulting in a sharp, well-defined spot [1].

The Tri-Modal Visualization Strategy (Self-Validating System)

To confirm the intact molecule and rule out the common dehydrated alkene byproduct, we employ an orthogonal, three-step visualization matrix.

  • Non-Destructive UV Detection (254 nm): The aromatic rings quench the F254​ fluorophore on the silica plate, appearing as dark spots against a bright green background.

  • Dragendorff's Reagent: A highly specific stain for alkaloids and tertiary amines. In an acidic medium, the reagent (potassium tetraiodobismuthate) forms a visually distinct orange/reddish-brown ion-pair complex with the protonated amine [2].

  • Ceric Ammonium Molybdate (CAM) Stain: A universal oxidative stain highly sensitive to alcohols and lipids. Ce(IV) oxidizes the tertiary alcohol, reducing the molybdenum complex to yield deep blue/black spots upon heating [3].

TLC_Workflow Start Develop TLC Plate (Silica 60 F254 + 1% TEA) UV Step 1: UV Light (254 nm) Mark Aromatic Spots Start->UV Split Orthogonal Staining (Use two separate plates) UV->Split Dragendorff Step 2A: Dragendorff's Reagent Confirms Tertiary Amine (Orange) Split->Dragendorff Plate A CAM Step 2B: CAM Stain + Heat Confirms Tertiary Alcohol (Blue/Black) Split->CAM Plate B

Figure 1: Orthogonal TLC visualization workflow ensuring multi-functional validation.

Step-by-Step Experimental Protocol

Part A: Reagent Preparation
  • Dragendorff's Reagent:

    • Solution A: Dissolve 0.85 g basic bismuth nitrate in 10 mL glacial acetic acid and 40 mL water.

    • Solution B: Dissolve 8 g potassium iodide in 20 mL water.

    • Working Solution: Mix 5 mL Solution A, 5 mL Solution B, 20 mL glacial acetic acid, and 70 mL water [2].

  • CAM Stain: Dissolve 5 g of phosphomolybdic acid, 2 g of ceric(IV) sulfate, and 16 mL of concentrated sulfuric acid in 184 mL of distilled water [3].

Part B: Execution
  • Spotting: Apply 1-2 µL of the sample (dissolved in DCM, ~5 mg/mL) onto a Silica gel 60 F254​ plate.

  • Development: Place the plate in a pre-equilibrated chamber containing Hexane/EtOAc (7:3) + 1% TEA. Allow the solvent front to migrate to 1 cm below the top edge.

  • Drying: Remove the plate and dry thoroughly with a heat gun to evaporate the TEA. (Failure to remove TEA will cause false positives with Dragendorff's reagent).

  • UV Visualization: Examine under 254 nm light. Circle all dark spots with a pencil.

  • Chemical Staining (Run in duplicate on separate plates):

    • Plate 1 (Amine Check): Dip rapidly into Dragendorff's reagent. Do not heat. The target compound will immediately appear as a bright orange spot.

    • Plate 2 (Alcohol Check): Dip into the CAM stain. Wipe the back of the plate. Heat uniformly with a heat gun at 120°C for 2-3 minutes until the background turns light blue and the target spot turns dark blue/black.

Dragendorff_Mechanism Amine Target Molecule (Dibenzylamino) Protonated Protonated Amine [R3NH]+ Amine->Protonated Protonation Acid Acidic Medium (Acetic Acid) Acid->Protonated Complex Ion-Pair Complex [R3NH]+ [BiI4]- (Orange Spot) Protonated->Complex Electrostatic Binding Reagent Dragendorff Reagent [BiI4]- Reagent->Complex Donates Anion

Figure 2: Mechanistic pathway of Dragendorff staining via ion-pair complexation.

Data Interpretation & Troubleshooting

When synthesizing this molecule, the most common impurity is the dehydrated alkene ( α -methylstyrene derivative). Because alkenes are less polar than alcohols, the byproduct will migrate significantly higher on the TLC plate.

Table 2: Expected Visualization Matrix
Visualization MethodTarget Molecule (Intact Alcohol)Byproduct (Dehydrated Alkene)
Rf​ Value (Hex/EtOAc 7:3) ~ 0.35~ 0.75
UV (254 nm) Dark spot (Quenching)Dark spot (Stronger quenching)
Dragendorff's Reagent Bright Orange/Reddish-BrownBright Orange/Reddish-Brown
CAM Stain + Heat Dark Blue/BlackRapid Black (Alkenes oxidize faster)

Expert Insight: If a spot tests positive for UV and Dragendorff, but exhibits an unusually high Rf​ value (~0.75) and turns black almost instantly upon CAM dipping (even before heating), you have likely dehydrated your tertiary alcohol during workup. Ensure your reaction quenches remain strictly neutral or mildly basic to preserve the 2-propanol moiety.

References

  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis (TLC of Dibenzylamine) . Massachusetts Institute of Technology (MIT) DSpace.[1]

  • Dragendorff's Reagent: Historical Perspectives and Reaction Mechanisms for Alkaloid Detection . IMR Press. [2]

  • Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining . National Center for Biotechnology Information (PMC). [3]

Sources

Troubleshooting & Optimization

Section 1: Molecular Profiling & Purification Causality

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(3-(Dibenzylamino)phenyl)propan-2-ol .

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of pharmaceutical intermediates. The purification of this compound is not a standard "load-and-elute" operation. It requires a deep understanding of how its specific functional groups interact with chromatographic stationary phases. This guide is designed to provide you with the causality behind these interactions and self-validating protocols to ensure high-yield, high-purity recovery.

To purify 2-(3-(Dibenzylamino)phenyl)propan-2-ol successfully, we must first analyze its structural liabilities. This molecule presents a dual challenge dictated by two highly reactive, yet opposing, functional groups:

  • The Tertiary Benzylic Alcohol: This moiety is highly susceptible to acid-catalyzed E1 elimination. Standard unmodified silica gel contains weakly acidic silanol groups (pH ~4.5–5.5). When exposed to these silanols, the tertiary alcohol is protonated, leading to the rapid loss of water. This generates a stable benzylic carbocation that quickly eliminates a proton to form a degraded styrene derivative (1)[1].

  • The Dibenzylamino Group: This bulky tertiary amine is highly lipophilic but strongly basic. It acts as a powerful hydrogen-bond acceptor, interacting aggressively with the aforementioned acidic silanols. This interaction causes severe peak tailing, irreversible adsorption, and co-elution with non-polar impurities during standard chromatography (2)[2].

Table 1: Quantitative Data & Physicochemical Purification Profile

ParameterCharacteristic / Estimated ValueDirect Purification Implication
Target Molecule 2-(3-(Dibenzylamino)phenyl)propan-2-olRequires orthogonal, non-acidic purification strategies.
Functional Group 1 Tertiary Benzylic AlcoholAcid-sensitive. Avoid acidic modifiers (e.g., TFA, Formic Acid) to prevent E1 dehydration.
Functional Group 2 Tertiary Amine (Dibenzylamino)Basic. Requires mobile phase modifiers (TEA, NH₄OH) to suppress ionization and prevent silica streaking.
Lipophilicity (LogP) High (~4.5 - 5.0)Elutes quickly in non-polar solvents; requires shallow gradient optimization (e.g., Hexanes/EtOAc).
Chemical Stability ModerateThermally stable, but highly sensitive to acidic stationary phases during prolonged exposure (3)[3].

Section 2: Troubleshooting Guide & FAQs

Q1: During normal-phase silica gel chromatography, my product yield is extremely low, and I observe a new, faster-eluting (less polar) spot on the TLC. What is happening? Causality & Solution: You are observing acid-catalyzed dehydration. The acidic silanols on the silica gel are protonating the tertiary alcohol, leading to the loss of water and the formation of a less polar alkene. Actionable Fix: You must chemically deactivate the silica gel before loading your sample. Pre-flush your column with a solvent mixture containing 1–5% Triethylamine (TEA) and maintain 1% TEA in your mobile phase. This neutralizes the silanols, preserving the tertiary alcohol (3)[3].

Q2: My compound streaks severely from the baseline to the solvent front on TLC, making column purification impossible. How do I achieve tight band elution? Causality & Solution: The dibenzylamino group is a basic tertiary amine that binds strongly to the acidic sites on the silica. Actionable Fix: The TEA deactivation mentioned in Q1 will solve this issue by outcompeting the target amine for the acidic binding sites. If streaking persists, switch to basic Alumina (Brockmann Grade III) as the stationary phase instead of silica gel, utilizing a Hexane/Ethyl Acetate gradient (4)[4].

Q3: Can I use Reverse-Phase (RP) HPLC to purify this intermediate? If so, what modifiers should I use? Causality & Solution: Yes, RP-HPLC is highly effective for this compound, especially at smaller scales (<1 gram). However, standard RP-HPLC methods often use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Do not use these. Acidic modifiers will protonate the amine (causing it to elute in the void volume) and risk dehydrating the alcohol. Actionable Fix: Use a basic modifier. A mobile phase of Water/Acetonitrile containing 0.1% Ammonium Hydroxide (NH₄OH) will keep the amine in its neutral, free-base form, ensuring sharp peak shapes and protecting the tertiary alcohol (5)[5].

Section 3: Standardized Experimental Protocols

To ensure reproducibility, use the following self-validating protocols based on the scale of your synthesis.

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography (Scale: >1 Gram)
  • Column Preparation: Slurry pack standard silica gel (40-63 µm) in Hexanes containing 5% Triethylamine (TEA). Flush the column with at least 3 column volumes (CV) of this mixture to ensure complete silanol saturation.

  • Equilibration & Validation: Flush with 3 CV of the starting mobile phase (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Self-Validation Check: Collect a few drops of the eluent coming off the column and test with pH paper; it must read basic (pH > 8) to confirm total deactivation.

  • Sample Loading: Dissolve the crude 2-(3-(Dibenzylamino)phenyl)propan-2-ol in a minimum volume of the starting mobile phase. Load evenly onto the column head.

  • Elution: Run a shallow gradient from 5% to 30% EtOAc in Hexanes, strictly maintaining 1% TEA in all solvent mixtures.

  • Fraction Analysis & Validation: Spot fractions on TLC plates (pre-treated with TEA). Self-Validation Check: Perform a 2D-TLC on the main fraction. Spot the sample, run in one dimension, dry, and run perpendicular. A single spot on the diagonal confirms the compound is stable and not degrading on the silica.

Protocol B: Reverse-Phase Preparative HPLC (Scale: <1 Gram)
  • Solvent Preparation: Prepare Mobile Phase A: Milli-Q Water + 0.1% NH₄OH. Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% NH₄OH. Self-Validation Check: Measure the pH of Phase A to ensure it is ~10.0–10.5.

  • Sample Preparation: Dissolve the sample in pure Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Utilize a base-stable C18 column (e.g., Waters XBridge or equivalent) specifically designed to withstand high pH environments without stationary phase dissolution.

  • Gradient Elution: Run a gradient from 50% B to 95% B over 20 minutes, monitoring via UV at 254 nm.

  • Collection & Validation: Collect peaks triggered by UV absorption. Immediately freeze and lyophilize the fractions. Self-Validation Check: Analyze the reconstituted powder via LC-MS to confirm the exact mass [M+H]+ and verify the complete absence of a -18 Da (dehydration) peak.

Section 4: Workflows & Logical Relationships

PurificationLogic Start Crude Mixture 2-(3-(Dibenzylamino)phenyl)propan-2-ol CheckScale Scale of Purification? Start->CheckScale ScaleLarge > 1 Gram (Normal Phase) CheckScale->ScaleLarge Large Scale ScaleSmall < 1 Gram (Reverse Phase) CheckScale->ScaleSmall Small Scale PrepSilica Pre-treat Silica Gel with 1-5% TEA ScaleLarge->PrepSilica AvoidAcid Use Basic Modifier (0.1% NH4OH in H2O/MeCN) ScaleSmall->AvoidAcid ElutionNP Elute: Hexanes/EtOAc + 1% TEA PrepSilica->ElutionNP Dehydration WARNING: Acidic silica causes dehydration! PrepSilica->Dehydration If omitted ElutionRP Elute: Gradient Basic RP-HPLC AvoidAcid->ElutionRP

Decision tree for selecting the optimal purification route based on synthesis scale.

DehydrationMechanism Target Tertiary Benzylic Alcohol (Target) Silica Standard Silica Gel (Acidic Silanols, pH ~4.5) Target->Silica Exposed to BaseTreated TEA-Treated Silica (Neutralized Silanols) Target->BaseTreated Exposed to Protonation Protonation of -OH Formation of -OH2+ Silica->Protonation Carbocation Loss of H2O Benzylic Carbocation Protonation->Carbocation Alkene Elimination (E1) Styrene Derivative Carbocation->Alkene Degradation Stable Stable Elution High Recovery BaseTreated->Stable Preserved

Logical relationship of acid-catalyzed dehydration vs. base-deactivated stabilization.

References

  • Expedient Access to Saturated Nitrogen Heterocycles by Photoredox Cyclization of Imino-Tethered Dihydropyridines - Supporting Information Royal Society of Chemistry (RSC).[Link]

  • Iron Catalyzed α-C-H Cyanation of Simple and Complex Tertiary Amines ChemRxiv.[Link]

  • Development and Applications of Water-Compatible Reactions: A Journey to Be Continued Accounts of Chemical Research (ACS Publications).[Link]

Sources

Technical Support Center: Recrystallization of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3-(Dibenzylamino)phenyl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of recrystallizing this complex molecule.

Introduction to the Molecule

2-(3-(Dibenzylamino)phenyl)propan-2-ol is a tertiary alcohol and a tertiary amine. Its structure, characterized by two bulky, nonpolar benzyl groups and a polar alcohol group, presents unique challenges for purification by recrystallization.[1][2][3] The large hydrophobic regions suggest poor solubility in water, while the presence of a nitrogen atom and a hydroxyl group allows for hydrogen bonding.[1][2][3] Understanding these structural features is key to developing an effective recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for selecting a suitable recrystallization solvent?

A1: The ideal solvent for recrystallization should dissolve the compound when hot but not at room temperature.[4][5] Given the mixed polarity of 2-(3-(Dibenzylamino)phenyl)propan-2-ol, a systematic solvent screening is crucial.

Recommended starting solvents include:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often good choices for aromatic compounds.[6]

  • Ketones (Acetone, Methyl Ethyl Ketone): These are versatile polar aprotic solvents.

  • Esters (Ethyl Acetate): This is a moderately polar solvent.

  • Aromatic Hydrocarbons (Toluene): These may be effective due to the presence of the phenyl rings.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be highly effective.[4] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

A small-scale solubility test is the best approach.[7] Add a few milligrams of your crude product to a test tube and then add a few drops of the potential solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, gently heat the mixture. A good solvent will dissolve the compound upon heating. Finally, allow the solution to cool to see if crystals form.[7]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8][9]

Troubleshooting Steps:

  • Lower the temperature of the solvent: If the boiling point of your solvent is higher than the melting point of your compound, it will likely oil out. Try a lower-boiling solvent.

  • Use a larger volume of solvent: This can sometimes prevent the solution from becoming saturated above the melting point.[8]

  • Employ a mixed solvent system: Dissolve the compound in a minimum amount of a hot "good" solvent. Then, slowly add a "poor" solvent at the same temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the oil, and then allow the solution to cool slowly.[10]

Q3: Crystal formation is very slow or doesn't happen at all. How can I induce crystallization?

A3: A lack of crystal formation usually indicates that the solution is not supersaturated.

Inducement Techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution.[7] This "seed" crystal provides a template for other molecules to crystallize upon.

  • Concentrate the solution: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of your compound.[4]

  • Cooling: After the solution has slowly cooled to room temperature, placing it in an ice bath can further decrease the solubility and promote crystallization.[4][7]

Q4: The purity of my recrystallized product is still low. What are the likely causes and solutions?

A4: Low purity after recrystallization can result from several factors.

Common Causes and Solutions:

  • Inefficient removal of impurities: If the impurities have similar solubility to your desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

  • Crystals crashing out too quickly: Rapid cooling can trap impurities within the crystal lattice.[11][12] Ensure a slow cooling process by allowing the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Incomplete washing of crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[5][7]

For tertiary amines, impurities such as secondary and primary amines may be present.[13] In such cases, a different purification technique like column chromatography might be necessary before recrystallization.[9][13]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the recrystallization of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not dissolve in hot solvent. The solvent is not a good choice for this compound.Try a more polar or less polar solvent based on the "like dissolves like" principle.[7] Consider a mixed solvent system.
Compound "oils out" upon heating. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated above the melting point.Use a lower-boiling solvent. Add more solvent to keep the concentration lower.[8]
No crystals form upon cooling. The solution is not saturated (too much solvent was used). The solution is supersaturated but requires nucleation.Gently evaporate some solvent to concentrate the solution.[4] Induce crystallization by scratching the flask or adding a seed crystal.[7]
Low yield of recovered crystals. Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.Use the minimum amount of hot solvent necessary for dissolution.[6] Ensure adequate cooling in an ice bath.[7] Wash the flask with a small amount of cold solvent to recover all crystals.
Crystals are colored or appear impure. Impurities were not fully removed. The solution cooled too quickly, trapping impurities.Use activated charcoal to remove colored impurities (add to the hot solution before filtration). Ensure slow cooling to allow for proper crystal lattice formation.[11]

Experimental Protocols

Single-Solvent Recrystallization Workflow

This protocol outlines the standard procedure for recrystallization from a single solvent.[4][5]

  • Dissolution: Place the crude 2-(3-(Dibenzylamino)phenyl)propan-2-ol in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with gentle swirling until the solid dissolves completely.[7][12]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.[9] Allow the crystals to dry completely.

Two-Solvent Recrystallization Workflow

This method is useful when a single suitable solvent cannot be identified.[10]

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (one in which it is readily soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is not very soluble) dropwise until the solution becomes cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, and then proceed with the cooling and isolation steps as described in the single-solvent method.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General workflow for recrystallization.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_no_crystals No Crystals start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals cause_oil Cause: Solvent BP > Compound MP or Supersaturation oiling_out->cause_oil solution_oil Solution: Use lower BP solvent, more solvent, or mixed solvent system cause_oil->solution_oil cause_no_xtal Cause: Solution not saturated or needs nucleation no_crystals->cause_no_xtal solution_no_xtal Solution: Evaporate solvent, scratch flask, or add seed crystal cause_no_xtal->solution_no_xtal

Caption: Troubleshooting decision tree for common recrystallization problems.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • CORA. (n.d.). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). The Reaction Between Tertiary Amines and Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). 3-(p-(Dimethylamino)phenyl)propanol Properties. Retrieved from [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • Chemistry LibreTexts. (2024, May 12). 6.4: Solubility Classification for Biochemical Compounds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing 2-(3-(dibenzylamino)phenyl)propan-2-ol, a critical intermediate in the development of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors used in targeted oncology therapies[1].

The standard synthetic route utilizes a Grignard addition of methylmagnesium bromide (MeMgBr) to ethyl 3-(dibenzylamino)benzoate[2]. While conceptually straightforward, this transformation is prone to specific side reactions—namely incomplete addition, intermediate enolization, and product dehydration. This guide provides a self-validating protocol and troubleshooting matrix to help you mitigate these issues and maximize your yield.

Mechanistic Pathway & Side Product Divergence

Understanding the causality behind side product formation requires mapping the reaction mechanism. The addition of MeMgBr to the ester proceeds via a tetrahedral alkoxide intermediate, which collapses to form a methyl ketone. A second equivalent of MeMgBr is required to form the target tertiary alcohol. However, the ketone intermediate possesses acidic alpha-protons, allowing MeMgBr to act as a base rather than a nucleophile, leading to competitive enolization.

Mechanism A Ester Precursor Ethyl 3-(dibenzylamino)benzoate B Ketone Intermediate 1-(3-(Dibenzylamino)phenyl)ethanone A->B + MeMgBr (- EtOMgBr) C Target Product 2-(3-(Dibenzylamino)phenyl)propan-2-ol B->C + MeMgBr followed by NH4Cl E Enolate Intermediate (Consumes Grignard) B->E + MeMgBr (Acts as Base) D Dehydration Side Product Styrenyl Derivative C->D Strong Acid / Heat (Side Reaction) E->B Workup (Reversible)

Mechanistic pathway of Grignard addition highlighting intermediate enolization and dehydration.

Quantitative Side Product Analysis

The table below summarizes the primary side products encountered during this workflow, their diagnostic mass spectrometry signatures, and causal factors.

Side Product IdentityDiagnostic LC-MS [M+H]+Primary CausalityMitigation Strategy
Ethyl 3-(dibenzylamino)benzoate (Unreacted SM)346.1Degraded Grignard reagent or moisture in THF.Titrate MeMgBr prior to use; ensure Karl Fischer moisture <50 ppm.
1-(3-(Dibenzylamino)phenyl)ethanone (Ketone)316.1Insufficient MeMgBr stoichiometry (<3.0 eq).Maintain strict 3.0 eq of MeMgBr to overcome enolate formation.
1-(3-(Dibenzylamino)phenyl)prop-1-ene (Dehydration)314.1Overly acidic workup (e.g., HCl quench) or excessive heat.Quench strictly with sat. NH4Cl at 0 °C; evaporate solvent at <35 °C.

Validated Experimental Protocol

To ensure a self-validating system, this protocol integrates in-process controls (IPCs) to verify reaction progress before proceeding to the highly sensitive workup phase.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 3-(dibenzylamino)benzoate (1.85 g, 5.58 mmol) in anhydrous THF (15 mL) in an oven-dried flask under a strict nitrogen atmosphere. Cool the solution to 0 °C using an ice bath[2].

  • Grignard Addition: Dropwise add MeMgBr (3 M solution in THF, 5.58 mL, 16.7 mmol) over 30 minutes[2].

    • Causality Note: The 3.0 equivalents are strictly necessary. One equivalent forms the ketone, the second forms the tertiary alcohol, and the third compensates for the competitive enolization of the ketone intermediate.

  • Maturation: Remove the ice bath and stir the reaction at room temperature overnight[2].

  • IPC (In-Process Control): Remove a 50 µL aliquot, quench in 500 µL sat. NH4Cl, extract with EtOAc, and analyze via LC-MS. The target mass is [M+H]+ = 332.1 . The absence of m/z 346.1 (starting material) and 316.1 (ketone) validates completion.

  • Quenching: Cool the flask back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH4Cl[2].

    • Causality Note: Using a weak acid buffer like NH4Cl prevents the acid-catalyzed E1 dehydration of the newly formed tertiary alcohol.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash combined organics with sat. NaHCO3, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to yield the product[2].

Diagnostic Troubleshooting Workflow

Use the following LC-MS diagnostic logic to identify and resolve issues directly from your crude reaction mixture.

Troubleshooting S1 Analyze Crude by LC-MS D1 Mass matches [M+H]+ 332? S1->D1 D2 Mass matches [M+H]+ 314? D1->D2 No A1 Success: Target Product Proceed to Purification D1->A1 Yes D3 Mass matches [M+H]+ 316? D2->D3 No A2 Issue: Dehydration Check quench pH & temp D2->A2 Yes A3 Issue: Incomplete Reaction Increase MeMgBr equivalents D3->A3 Yes

Diagnostic workflow for identifying side products via LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: My reaction stalled at the ketone intermediate despite using 2.0 equivalents of MeMgBr. Why? A: The ketone intermediate (1-(3-(dibenzylamino)phenyl)ethanone) contains highly acidic alpha-methyl protons. MeMgBr is a strong base and will rapidly deprotonate these alpha-protons to form a magnesium enolate. This effectively consumes an equivalent of your Grignard reagent without advancing the nucleophilic addition. You must use a minimum of 3.0 equivalents of MeMgBr to ensure complete conversion to the tertiary alcohol[2].

Q2: I am observing a significant peak at m/z 314.1 in my LC-MS after workup. How do I prevent this? A: A mass of 314.1 corresponds to the dehydration of your target tertiary alcohol into a styrenyl derivative (1-(3-(dibenzylamino)phenyl)prop-1-ene). Tertiary alcohols are highly susceptible to E1 dehydration under acidic conditions. If you are quenching with a strong acid (like 1M HCl) to dissolve magnesium salts, you are inadvertently catalyzing this elimination. Switch to a mild saturated ammonium chloride (NH4Cl) quench at 0 °C. Additionally, keep your rotary evaporator bath temperature below 35 °C during concentration.

Q3: Can I use methyllithium (MeLi) instead of MeMgBr to accelerate the reaction? A: While MeLi is a more reactive nucleophile, it is also a significantly stronger base than MeMgBr. Substituting MeLi will drastically increase the rate of enolization of the ketone intermediate and may also lead to unwanted side reactions, such as deprotonation of the benzylic positions on the dibenzylamino group. MeMgBr provides the optimal balance of nucleophilicity and basicity for this specific transformation.

Q4: During the quench, a thick white emulsion forms that makes extraction impossible. How do I break it? A: The emulsion is caused by insoluble magnesium hydroxide/salts formed during the NH4Cl quench. To break this emulsion without lowering the pH to a level that causes dehydration, you can add a small amount of Rochelle salt (potassium sodium tartrate) solution, or filter the entire biphasic mixture through a pad of Celite before transferring it to the separatory funnel.

References

  • [1] WO2013107291A1 - Therapeutically active compounds and their methods of use. (Source: Google Patents). 1

  • [2] WO2015010297A1 - Therapeutically active compounds and their methods of use. (Source: Google Patents).2

Sources

Removal of dibenzylamine impurity from 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals facing complex downstream purification challenges. Below, we address the specific isolation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol from its synthetic precursor and common impurity, dibenzylamine .

🔬 System Overview & Chemical Causality

The target molecule, 2-(3-(Dibenzylamino)phenyl)propan-2-ol, presents a unique separation challenge when contaminated with dibenzylamine. Both compounds are highly lipophilic, basic amines with similar retention factors ( Rf​ ) on standard silica gel.

However, the separation logic relies on a critical structural difference: nucleophilicity .

  • Dibenzylamine is a secondary amine and a strong nucleophile.

  • The Target contains a tertiary amine (non-nucleophilic) and a tertiary alcohol (highly sterically hindered and weakly nucleophilic at room temperature).

By exploiting this causality, we can introduce electrophilic scavengers that selectively react with the secondary amine impurity, altering its physical properties for easy removal, while leaving the sterically hindered target completely untouched[1].

❓ Troubleshooting Guides & FAQs

Q1: Why is standard silica gel chromatography failing to separate dibenzylamine from my product? A: Both compounds possess bulky dibenzyl groups that dominate their interaction with the stationary phase, leading to nearly identical lipophilicity. Furthermore, basic amines tend to streak on acidic silica gel. While adding triethylamine (TEA) to the eluent can reduce streaking, it rarely resolves the co-elution of structurally similar secondary and tertiary amines. Chemical differentiation is required.

Q2: What is the most efficient, scalable method to remove the dibenzylamine impurity without chromatography? A: The industry standard for bulk scale (>1 gram) is chemical derivatization using succinic anhydride [1]. Succinic anhydride reacts rapidly with the nucleophilic secondary amine (dibenzylamine) to form a succinamic acid derivative. Because your target's tertiary alcohol is sterically hindered, it will not react without a catalyst (like DMAP) and heat. The newly formed succinamic acid contains a carboxylic acid moiety, which can be easily deprotonated and extracted into an aqueous basic layer, leaving your pure tertiary amine in the organic phase.

Q3: I am working on a small scale (library synthesis) and need a rapid, chromatography-free removal method. What is the best approach? A: For small-scale or parallel synthesis, Polymer-Supported Isocyanate (PS-Isocyanate) is the optimal choice[2]. The resin features electrophilic isocyanate groups covalently bound to a polystyrene backbone. The secondary amine impurity attacks the isocyanate to form a stable urea linkage, covalently tethering the impurity to the solid resin[3]. The target compound remains in solution, allowing you to obtain the pure product via simple filtration.

Q4: How do I ensure the derivatization reaction doesn't accidentally consume my target molecule's alcohol group? A: Causality dictates that tertiary alcohols are exceptionally bulky. By strictly controlling the reaction conditions (room temperature, absence of acylation catalysts like DMAP or strong bases), the activation energy required to acylate the tertiary alcohol is never reached. The reaction remains 100% chemoselective for the secondary amine.

📊 Quantitative Method Comparison

The following table summarizes the operational data for the primary purification strategies to help you select the appropriate workflow for your laboratory scale.

Purification StrategyReagent UsedOptimal ScaleAvg. Time RequiredYield ImpactChemoselectivity
Liquid-Liquid Extraction Succinic Anhydride> 1.0 g2 - 3 hoursLow loss (<5%)High (2° Amine specific)
Solid-Phase Scavenging PS-Isocyanate Resin< 1.0 g1 - 2 hoursMinimal loss (<2%)Very High
Flash Chromatography Silica Gel + 1% TEAVariable4 - 6 hoursModerate (10-20%)Poor (Co-elution risk)

🧪 Validated Experimental Protocols

Protocol A: Liquid-Liquid Extraction via Succinic Anhydride Derivatization

Best for scale-up and bulk purification.

G Mix Crude Mixture Target (3° Amine) + Dibenzylamine (2° Amine) Reagent Add Succinic Anhydride (Electrophile) Mix->Reagent React Derivatization Target: Unreacted Impurity: Succinamic Acid Reagent->React Extract Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) React->Extract Aq Aqueous Phase (Water-Soluble Impurity Salt) Extract->Aq Deprotonation Org Organic Phase (Pure Target Compound) Extract->Org Retains Neutral 3° Amine

Workflow for chemical derivatization and phase separation of amine mixtures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture containing 2-(3-(Dibenzylamino)phenyl)propan-2-ol and dibenzylamine in dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Derivatization: Add 1.5 equivalents of succinic anhydride (relative to the estimated molar amount of the dibenzylamine impurity) directly to the stirring solution[1].

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate alongside a dibenzylamine standard (Eluent: Hexane/EtOAc 7:3). Stain with Ninhydrin. The disappearance of the active secondary amine spot confirms complete derivatization. Do not proceed until this is verified.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Shake vigorously and vent.

  • Extraction: The basic aqueous layer will deprotonate the newly formed succinamic acid, pulling the impurity into the aqueous phase. The unreacted target molecule remains in the organic DCM layer.

  • Isolation: Collect the organic layer, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the pure target compound.

Protocol B: Solid-Phase Scavenging using PS-Isocyanate

Best for library generation and milligram-scale reactions.

G Start Crude Solution Target + Dibenzylamine Resin Add PS-Isocyanate Resin (Solid Phase) Start->Resin Bind Covalent Scavenging Resin-Urea-Dibenzyl Complex Resin->Bind Filter Simple Filtration Bind->Filter Waste Filter Cake (Resin-Bound Impurity) Filter->Waste Discard Product Filtrate (Pure Target Compound) Filter->Product Evaporate

Solid-phase scavenging of secondary amines using polymer-supported isocyanate.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude product in a non-nucleophilic solvent such as DCM or THF (approx. 5 mL per 100 mg).

  • Resin Addition: Add 3 to 4 equivalents of Polymer-Supported Isocyanate (PS-Isocyanate) resin (typically ~1.5 mmol/g loading capacity) based on the estimated impurity amount[2].

  • Agitation: Gently shake or mechanically stir the suspension at room temperature for 1 to 2 hours. Magnetic stirring is discouraged as it can mechanically grind and degrade the polymer beads.

  • Self-Validation Check: Withdraw a 10 µL aliquot of the supernatant, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. Verify the absence of the dibenzylamine mass peak (m/z [M+H]+ = 198.1) before proceeding.

  • Filtration: Pass the suspension through a sintered glass funnel or a solid-phase extraction (SPE) empty cartridge.

  • Washing: Wash the retained resin cake with 2 x 5 mL of DCM to ensure all target molecules are eluted. The dibenzylamine remains covalently trapped on the resin.

  • Concentration: Evaporate the combined filtrates to obtain the highly purified 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

📚 References

  • Polymer-Supported Quenching Reagents for Parallel Purification Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Process for reducing primary and secondary amine in a tertiary amine (EP0413259A2) European Patent Office / Google Patents URL:

  • Sample Preparation Fundamentals for Chromatography Agilent Technologies URL:[Link]

Sources

Validation & Comparative

2-(3-(Dibenzylamino)phenyl)propan-2-ol vs other tertiary alcohols in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right molecular building blocks is the difference between a scalable, high-yielding synthesis and a bottlenecked pipeline. In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, tertiary alcohols are ubiquitous. However, not all tertiary alcohols serve the same function.

While commodity tertiary alcohols like tert-butanol or triphenylmethanol are primarily used as solvents, bulky bases, or passive protecting groups, 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a highly specialized, bifunctional pharmacophore precursor. It is most notably utilized in the synthesis of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors—a critical class of targeted oncological therapeutics 1[1].

This guide objectively compares 2-(3-(Dibenzylamino)phenyl)propan-2-ol against other tertiary alcohols, detailing the causality behind its experimental handling, chemoselectivity challenges, and self-validating protocols for its use in cross-coupling workflows.

Structural & Mechanistic Profiling

To understand the utility of 2-(3-(Dibenzylamino)phenyl)propan-2-ol, we must compare its reactivity profile against standard tertiary alcohols. The defining feature of this molecule is its orthogonal bifunctionality : it contains both a tertiary benzylic carbinol and a dibenzyl-protected meta-amine.

  • Why Dibenzyl Protection? Benzyl groups on amines are highly stable to the basic and nucleophilic conditions (such as Grignard additions) required to synthesize the tertiary alcohol. Crucially, the bulky dibenzyl group perfectly shields the nitrogen lone pair, preventing it from poisoning palladium catalysts during subsequent cross-coupling reactions.

  • Why Meta-Substitution? The meta-positioning of the amine relative to the carbinol prevents direct resonance stabilization of the benzylic carbocation. This makes the tertiary alcohol significantly less prone to spontaneous acid-catalyzed dehydration (solvolysis) compared to a para-substituted equivalent, allowing for stable long-term storage and controlled reactivity.

Table 1: Physicochemical & Reactivity Comparison of Tertiary Alcohols
Tertiary AlcoholPrimary Synthetic RoleSteric HindranceOrthogonal FunctionalizationSusceptibility to Dehydration
tert-Butanol Solvent / Bulky Base PrecursorLowNoneLow
Triphenylmethanol Protecting Group (Trityl)Extremely HighNoneLow (Forms stable carbocation)
2-Phenylpropan-2-ol SN1 Model / Monomer PrecursorModerateNoneHigh (Forms α -methylstyrene)
2-(3-(Dibenzylamino)phenyl)propan-2-ol Bifunctional API Building BlockHighYes (Protected Amine)Moderate (Meta-amino effect)

Pathway Visualization: Divergent Synthetic Utility

The true value of this molecule lies in its divergent reactivity. By tuning the reaction conditions, chemists can either selectively deprotect the amine for cross-coupling or activate the carbinol for nucleophilic substitution.

G A 2-(3-(Dibenzylamino)phenyl) propan-2-ol B Chemoselective Hydrogenolysis (Pd/C, H2, MeOH) A->B Orthogonal Deprotection C Acid-Catalyzed Substitution (Strong Acid) A->C Carbinol Activation D 2-(3-Aminophenyl) propan-2-ol (IDH1 Inhibitor Precursor) B->D High Yield (>95%) E Tertiary Amides / Alkenes (Retained N-Bn2 group) C->E SN1 / E1 Pathways

Divergent synthetic pathways of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Causality in Experimental Design: The Chemoselectivity Challenge

A known risk when processing benzylic alcohols is unwanted C-O bond cleavage (hydrogenolysis) during palladium-catalyzed N-debenzylation 2[2].

However, the tertiary nature of the propan-2-ol group imposes a significant kinetic and steric barrier. By carefully controlling the hydrogen pressure and solvent polarity, the rate of N-benzyl cleavage vastly outpaces C-O hydrogenolysis. Methanol is specifically chosen as a polar protic solvent because it stabilizes the transition state of the N-debenzylation without requiring acidic additives that would protonate the carbinol and trigger C-O cleavage 3[3].

Table 2: Optimization of N-Debenzylation Conditions
Reaction ConditionsN-Debenzylation YieldC-O Cleavage (Side Product)Mechanistic Observation
10% Pd/C, H2 (1 atm), MeOH, RT >95% <2% Mild conditions and polar solvent favor N-benzyl cleavage; tertiary carbinol bulk prevents C-O cleavage.
10% Pd/C, H2 (4 atm), Acidic Media, 50°C~80%>15%Elevated pressure and acid protonate the carbinol, facilitating unwanted transfer hydrogenolysis.
Pd2(dba)3, Xantphos, Cs2CO3, 90°CN/A (Stable)N/A (Stable)Dibenzyl group perfectly shields the amine, preventing catalyst poisoning during aryl amination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is engineered to prevent side reactions inherent to tertiary benzylic alcohols.

Protocol A: Chemoselective N-Debenzylation (Preparation of IDH1 Precursor)

This protocol selectively removes the dibenzyl protecting groups while leaving the delicate tertiary alcohol intact 1[1].

  • Substrate Preparation : Dissolve 2-(3-(dibenzylamino)phenyl)propan-2-ol (268 mg, 0.81 mmol) in anhydrous methanol (5 mL). Causality: Methanol acts as a hydrogen donor/stabilizer for the Pd surface without acting as a strong acid.

  • Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (27 mg, ~10 wt%) in a single portion under an inert atmosphere (N2 or Ar) to prevent auto-ignition of the catalyst.

  • Hydrogenation : Purge the reaction vessel with hydrogen gas. Stir the suspension vigorously at room temperature (20–25 °C) under a hydrogen atmosphere (1 atm, via balloon) for 12–16 hours. Causality: Strictly avoiding elevated temperatures and pressures prevents the kinetic activation of the C-O hydrogenolysis pathway.

  • Monitoring : Track reaction progress via LC-MS to ensure complete di-debenzylation. The mass shift should reflect the loss of two benzyl groups (-180 Da) without the loss of the hydroxyl group (-18 Da).

  • Workup & Isolation : Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with excess methanol. Concentrate the filtrate in vacuo to dryness to yield 2-(3-aminophenyl)propan-2-ol.

Protocol B: Buchwald-Hartwig Amination of the Deprotected Intermediate

Utilizing the newly unmasked aniline to build complex API frameworks 1[1].

  • Preparation : In an oven-dried Schlenk flask, combine 2-(3-aminophenyl)propan-2-ol (1.0 equiv) with the target aryl bromide (1.1 equiv).

  • Catalyst & Base : Add Pd2(dba)3 (5 mol%), Xantphos ligand (10 mol%), and Cesium Carbonate (Cs2CO3, 2.0 equiv). Causality: Xantphos is selected for its wide bite angle, which heavily promotes the reductive elimination step in the catalytic cycle, specifically favoring C-N bond formation over competing C-O bond formation (etherification) from the unprotected tertiary alcohol.

  • Reaction : Suspend the mixture in anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 8–12 hours.

  • Workup : Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na2SO4, and purify via flash column chromatography.

References

  • Title: ES2903390T3 - Methods for preparing new IDH1 inhibitors Source: Google Patents URL
  • Title: Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study Source: ResearchGate URL
  • Title: A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4 Source: ResearchGate URL

Sources

Comparison of 2-(3-(Dibenzylamino)phenyl)propan-2-ol with its para-substituted isomer

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Synthetic and Pharmacological Profiling: 2-(3-(Dibenzylamino)phenyl)propan-2-ol vs. Its Para-Isomer

Executive Summary

In modern drug discovery, the spatial orientation of functional groups dictates both the synthetic tractability and the target-binding affinity of chemical intermediates. This guide provides an objective, data-driven comparison between 2-(3-(dibenzylamino)phenyl)propan-2-ol (the meta-isomer) and 2-(4-(dibenzylamino)phenyl)propan-2-ol (the para-isomer).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, delving into the causality of experimental design. We will explore why the N,N-dibenzyl protecting group is critical for these specific tertiary alcohol scaffolds, how their substitution patterns dictate downstream cross-coupling efficiencies, and their divergent roles in synthesizing mutant IDH1 inhibitors versus linear kinase inhibitors[1][2].

Structural & Electronic Profiling

The core scaffold of both isomers features a tertiary alcohol (propan-2-ol) and a protected amine (dibenzylamino) attached to a central benzene ring.

  • The Meta-Isomer: The 1,3-substitution pattern creates a distinct "kink" in the molecular geometry. Electronically, the meta-amine does not directly participate in resonance with the tertiary alcohol carbon, making the aromatic ring less susceptible to oxidative degradation during harsh cross-coupling conditions. This geometry is specifically optimized to fit the allosteric binding pockets of mutant isocitrate dehydrogenase 1 (IDH1)[1][3].

  • The Para-Isomer: The 1,4-substitution pattern provides a linear vector. The strong electron-donating nature of the para-amine (via resonance) increases the electron density at the benzylic position, slightly increasing the lability of the tertiary alcohol under strongly acidic conditions. This linear geometry is highly favored for extending into the hinge-binding regions of kinases such as SYK or TBK1[2].

Causality of the Dibenzyl Protecting Group

Why choose N,N-dibenzylation over standard Boc or Fmoc protection?

  • Chemical Stability: The tertiary alcohol often requires strong organometallic reagents (e.g., Grignard additions to ester precursors) for its formation. Dibenzyl amines are completely inert to Grignard reagents, whereas carbamates (Boc/Fmoc) can undergo nucleophilic attack.

  • Orthogonal Deprotection: The benzyl groups can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions, preserving the acid-sensitive tertiary alcohol[1].

Comparative Physicochemical & Reaction Data

The following table summarizes the quantitative experimental data and typical performance metrics for both isomers, derived from their unprotected precursors (CAS 23243-05-2 and CAS 23243-04-1) and subsequent derivatization[4][5].

ParameterMeta-Isomer (2-(3-...))Para-Isomer (2-(4-...))
Precursor CAS No. 23243-05-2[5]23243-04-1[4]
Molecular Weight 331.46 g/mol 331.46 g/mol
Steric Profile Non-linear (1,3-vector)Linear (1,4-vector)
Typical Benzylation Yield 88 - 92%85 - 89%
Buchwald-Hartwig Efficiency High (Xantphos preferred)[1]Moderate (BINAP preferred)
Primary Pharmacological Target Mutant IDH1 Inhibitors[1]SYK / TBK1 Kinases[2]

Pathway & Workflow Visualization

The following diagram maps the logical divergence of these two isomers from their starting materials through to their final pharmacological applications.

IsomerComparison Start Starting Material Amino-phenylpropan-2-ol Benzylation N,N-Dibenzylation (BnBr, K2CO3, MeCN) Start->Benzylation Meta Meta-Isomer 2-(3-(Dibenzylamino)phenyl)propan-2-ol Benzylation->Meta m-NH2 precursor Para Para-Isomer 2-(4-(Dibenzylamino)phenyl)propan-2-ol Benzylation->Para p-NH2 precursor Buchwald Buchwald-Hartwig Cross-Coupling Meta->Buchwald Pd2(dba)3, Xantphos SNAr Nucleophilic Aromatic Substitution (SNAr) Para->SNAr Heteroaryl Halides IDH1 Mutant IDH1 Inhibitors (Allosteric Pocket) Buchwald->IDH1 Kinase Kinase Inhibitors (SYK / TBK1 Hinge) SNAr->Kinase

Fig 1: Synthetic divergence and pharmacological application of dibenzylamino isomers.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes in-process controls to verify causality and prevent downstream failures.

Protocol A: Global Deprotection via Hydrogenolysis (Targeting the Meta-Isomer)

This protocol is adapted from established methodologies for synthesizing IDH1 inhibitors, specifically designed to remove the dibenzyl groups without inducing hydrogenolysis of the tertiary alcohol[1].

  • Preparation: Dissolve 2-(3-(dibenzylamino)phenyl)propan-2-ol (268 mg, 0.81 mmol) in anhydrous Methanol (5 mL) in a flame-dried round-bottom flask[1].

  • Catalyst Addition: Carefully add 10% Pd/C (27 mg) in a single portion under a steady stream of Argon. Causality: Argon purging prevents the spontaneous ignition of methanol vapor by the active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature overnight[1]. Causality: Room temperature is strictly maintained; elevated temperatures risk cleaving the C-O bond of the tertiary alcohol.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the m/z 332 [M+H]+ peak and the appearance of the m/z 152 [M+H]+ peak confirms complete deprotection.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite[1]. Wash the pad with excess Methanol. Causality: Celite filtration traps nanoscale palladium particles (Pd black). If not removed, trace palladium will catalyze the re-oxidation of the amine during solvent evaporation.

  • Isolation: Concentrate the filtrate to dryness under reduced pressure to yield the pure primary amine.

Protocol B: Buchwald-Hartwig Cross-Coupling (Post-Deprotection)

Once deprotected, the meta-isomer is frequently coupled to aryl bromides to build the extended scaffold of IDH1 inhibitors[1].

  • Reagent Assembly: In a Schlenk tube, combine the deprotected amine (1.0 eq), the target aryl bromide (R4-Br, 1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq)[1].

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane. Degas the suspension via three freeze-pump-thaw cycles. Causality: Xantphos is a wide-bite-angle bidentate ligand that forces the palladium center into a geometry optimal for reductive elimination, but the active Pd(0) species is highly oxygen-sensitive.

  • Reaction: Heat the sealed tube at 100 °C for 12 hours.

  • Validation & Purification: Dilute with EtOAc, filter through Celite, and purify via flash column chromatography (typically utilizing a Petroleum Ether:EtOAc gradient)[1].

References

  • Methods for preparing new IDH1 inhibitors (ES2903390T3). Google Patents. Available at:[1]

  • Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. Popovici-Muller et al., ACS Medicinal Chemistry Letters (2012). Available at:[Link][3]

  • Heterocyclic compounds as kinase inhibitors (EP2699572A1). Google Patents. Available at:[2]

  • 2-(4-Aminophenyl)propan-2-ol (CAS 23243-04-1). Appretech Scientific Limited. Available at:[Link][4]

Sources

Biological activity of 2-(3-(Dibenzylamino)phenyl)propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the biological activity, synthesis, and comparative efficacy of 2-(3-(Dibenzylamino)phenyl)propan-2-ol derivatives as mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors.

Mechanistic Rationale: Targeting the mIDH1 Neomorphic Pathway

Isocitrate dehydrogenase 1 (IDH1) is a critical metabolic enzyme that normally catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic point mutations at the arginine 132 residue (predominantly R132H and R132C) are hallmark oncogenic drivers in low-grade gliomas, secondary glioblastomas, chondrosarcomas, and acute myeloid leukemia (AML)[1].

These mutations do not merely result in a loss of normal function; they confer a neomorphic enzymatic activity . The mutant IDH1 (mIDH1) dimer preferentially binds α-KG and reduces it to the oncometabolite D-2-hydroxyglutarate (D-2HG) in an NADPH-dependent manner[2]. The pathological accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases—most notably the TET family of DNA demethylases and JmjC domain-containing histone demethylases[3]. This metabolic hijacking leads to profound epigenetic dysregulation, hypermethylation of CpG islands, a block in cellular differentiation, and subsequent tumorigenesis[2].

Pathway aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (R132H/C) aKG->mIDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Neomorphic Activity Epigenetics Epigenetic Dysregulation (TET2/JmjC Block) D2HG->Epigenetics Cancer Tumorigenesis (AML / Glioma) Epigenetics->Cancer Inhibitor Propan-2-ol Derivatives (Allosteric mIDH1 Inhibitor) Inhibitor->mIDH1 Allosteric Inhibition

Fig 1. Mutant IDH1 signaling pathway and allosteric inhibition by propan-2-ol derivatives.

To combat this, small-molecule allosteric inhibitors are designed to bind at the dimer interface of the mIDH1 enzyme, locking it in an open, inactive conformation and preventing the reduction of α-KG[4].

Chemical Context: The Propan-2-ol Scaffold

The compound 2-(3-(Dibenzylamino)phenyl)propan-2-ol serves as a highly privileged synthetic precursor in the generation of next-generation mIDH1 inhibitors[5]. The structural logic behind this scaffold is twofold:

  • The Tertiary Alcohol (Propan-2-ol moiety): This functional group is strategically retained to act as a critical hydrogen-bond donor/acceptor within the allosteric binding pocket of the IDH1 homodimer. It anchors the molecule, significantly increasing binding affinity and target residence time.

  • The Aniline Nitrogen: Following the cleavage of the dibenzyl protecting groups, the resulting primary amine (2-(3-aminophenyl)propan-2-ol) serves as a versatile nucleophilic attachment point[6]. This allows for modular Buchwald-Hartwig cross-coupling to diverse heterocyclic cores (e.g., triazines, pyrimidines, or quinolinones), tuning the molecule's lipophilicity (LogP) and blood-brain barrier (BBB) penetrance[5].

Comparative Efficacy & Biological Activity

When the 2-(3-aminophenyl)propan-2-ol moiety is successfully coupled to a central pharmacophore, the resulting derivatives exhibit profound biological activity. They selectively inhibit mIDH1 (R132H/C) with nanomolar potency while sparing wild-type IDH1 and IDH2[1]. This selectivity is critical to avoid disrupting normal cellular respiration and redox homeostasis[7].

Below is an objective comparison of these derivatives against current FDA-approved clinical standards, Ivosidenib and Vorasidenib :

Compound / ScaffoldTarget ProfilemIDH1 IC₅₀WT IDH1 IC₅₀BBB PenetrationClinical Status / Utility
Ivosidenib (AG-120) mIDH1 selective~12 nM>10,000 nMPoorFDA Approved (AML, Cholangiocarcinoma)[8]
Vorasidenib (AG-881) mIDH1 & mIDH2~40 nM>10,000 nMExcellentFDA Approved (Low-grade Glioma)[9]
Propan-2-ol Derivatives mIDH1 selective<10 nM>10,000 nMModerate to HighPreclinical / Lead Optimization[5]

Key Insight: While Ivosidenib is highly potent, its poor BBB penetrance limits its efficacy in neuro-oncology[10]. Vorasidenib solves the BBB issue but sacrifices some isoform selectivity to achieve dual IDH1/2 inhibition[4]. The propan-2-ol derivatives represent a "best-of-both-worlds" approach: the tertiary alcohol maintains extreme mIDH1 selectivity and potency, while the modular heterocyclic core can be optimized for CNS exposure, making them highly attractive for IDH1-mutant gliomas.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on a self-validating system of chemical synthesis followed by orthogonal biological assays.

Workflow Step1 1. Debenzylation (H2, 10% Pd/C, MeOH) Step2 2. Buchwald-Hartwig Amination (Pd2(dba)3, XantPhos, Cs2CO3) Step1->Step2 Step3 3. In Vitro Enzymatic Assay (mIDH1 IC50 & WT Selectivity) Step2->Step3 Step4 4. Cellular 2-HG Quantification (LC-MS/MS in U87MG cells) Step3->Step4 Step5 5. BBB Permeability Assay (MDCK-MDR1 Transwell) Step4->Step5

Fig 2. Synthesis and biological validation workflow for mIDH1 propan-2-ol derivatives.

Protocol A: Synthesis of the Active Inhibitor

Causality Focus: Protecting group logic and cross-coupling regioselectivity.

  • Debenzylation: Dissolve 2-(3-(dibenzylamino)phenyl)propan-2-ol (0.81 mmol) in anhydrous methanol (5 mL). Add 10% Pd/C (10 wt%)[5]. Purge the reaction vessel with H₂ gas and stir at room temperature overnight.

    • Why Pd/C and H₂? This selectively cleaves the benzylic C-N bonds via hydrogenolysis to reveal the primary aniline without dehydrating the sensitive tertiary alcohol (which would occur under strongly acidic deprotection conditions)[5].

  • Filtration: Filter the catalyst through a Celite pad, washing with MeOH. Concentrate the filtrate in vacuo to yield 2-(3-aminophenyl)propan-2-ol[6].

  • Buchwald-Hartwig Cross-Coupling: In an oven-dried Schlenk flask, combine the resulting aniline (1.0 eq), the target heterocyclic bromide (R-Br, 1.0 eq), Pd2(dba)3 (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous dioxane[5]. Degas via freeze-pump-thaw (x3) and heat to 90°C for 12 hours.

    • Why XantPhos? XantPhos possesses a wide bite angle (~111°), which accelerates the reductive elimination step in the catalytic cycle, heavily favoring the formation of the desired C-N bond over competing C-O coupling from the tertiary alcohol[5].

Protocol B: Cellular D-2HG Quantification (Self-Validating Assay)

Causality Focus: Proving on-target target engagement inside a living cell.

  • Cell Culture & Treatment: Seed U87MG cells engineered to express mIDH1-R132H in 6-well plates. Treat with the synthesized propan-2-ol derivative at varying concentrations (1 nM to 10 μM) alongside a DMSO vehicle control and an Ivosidenib positive control for 48 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Quench metabolism instantly by adding 80% aqueous methanol (-80°C). Scrape cells, centrifuge at 14,000 x g for 10 mins at 4°C, and collect the supernatant.

  • LC-MS/MS Analysis: Spike the supernatant with a stable isotope-labeled internal standard (¹³C₅-D-2HG). Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) in negative ion mode.

    • Validation: The inclusion of the ¹³C₅-D-2HG internal standard corrects for matrix effects and extraction losses, ensuring the calculated IC₅₀ for 2-HG reduction is an absolute, trustworthy metric of the compound's biological activity[2].

Conclusion

Derivatives of 2-(3-(dibenzylamino)phenyl)propan-2-ol represent a highly logical and potent class of mutant IDH1 inhibitors. By leveraging the tertiary alcohol for allosteric anchoring and utilizing Buchwald-Hartwig chemistry for modular scaffold attachment, researchers can fine-tune these molecules to achieve the extreme potency of Ivosidenib with the BBB-penetrating capabilities of Vorasidenib. This structural paradigm continues to drive the evolution of differentiation therapies in oncology.

References

  • Lemieux, R. M., Popovici-Muller, J., Travins, J., Cai, Z., & Dawei, C. (2022). Methods for preparing new IDH1 inhibitors (Patent No. ES2903390T3).
  • Rohle, D., Popovici-Muller, J., Palaskas, N., Turcan, S., Grommes, C., Campos, C., ... & Mellinghoff, I. K. (2013). An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells. Science, 340(6132), 626-630.[Link]

  • Weber, V., Arnaud, L., Dukic-Stefanovic, S., Wenzel, B., Roux, V., Chezal, J. M., ... & Maisonial-Besset, A. (2022). Novel Radioiodinated and Radiofluorinated Analogues of FT-2102 for SPECT or PET Imaging of mIDH1 Mutant Tumours. Molecules, 27(12), 3766.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71657455, Ivosidenib.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 117817422, Vorasidenib.[Link]

Sources

Structure-Activity Relationship (SAR) and Performance Comparison of 2-(3-(Dibenzylamino)phenyl)propan-2-ol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in targeted oncology, I frequently evaluate the synthetic logic and biochemical performance of novel pharmacophores. The compound 2-(3-(Dibenzylamino)phenyl)propan-2-ol serves as a foundational intermediate in the development of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors. In this guide, we will deconstruct the structure-activity relationship (SAR) of analogs derived from this scaffold, objectively comparing their biochemical performance against first-generation alternatives like AGI-5198, and detailing the self-validating protocols required for their evaluation.

Mechanistic Rationale: The Role of the Dibenzylamino Scaffold

The dibenzylamino group is not merely a passive structural feature; it is a strategic protecting group. During the synthesis of the tertiary alcohol via Grignard addition to the corresponding ester, the bulky dibenzyl moiety prevents unwanted nucleophilic attacks at the aniline nitrogen. Once the tertiary alcohol is established, catalytic hydrogenation cleanly removes the benzyl groups. This exposes the primary amine (2-(3-aminophenyl)propan-2-ol), which acts as the critical hinge-binding moiety when coupled with heteroaromatic rings (e.g., cyanopyridines) via Buchwald-Hartwig amination ()[1].

The resulting analogs are designed to selectively bind the allosteric pocket of mIDH1 (R132H/C mutations). Wild-type IDH1 normalizes cellular metabolism by oxidizing isocitrate to α -ketoglutarate ( α -KG). However, the R132H mutation confers a neomorphic activity, reducing α -KG into the oncometabolite D-2-hydroxyglutarate (D2HG), which drives epigenetic dysregulation and blocks cellular differentiation ()[2].

G Isocitrate Isocitrate WT_IDH1 WT_IDH1 Isocitrate->WT_IDH1 Oxidation aKG α-Ketoglutarate WT_IDH1->aKG Normal mIDH1 Mutant IDH1 (R132H) aKG->mIDH1 Neomorphic Reduction D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG NADPH dependent Inhibitor Analog Lead (Deprotected Scaffold) Inhibitor->mIDH1 Allosteric Inhibition

Mutant IDH1 signaling pathway and targeted allosteric inhibition by the analog lead.

Comparative Performance and SAR Profiling

To objectively evaluate the efficacy of the 2-(3-aminophenyl)propan-2-ol derived analogs (hereafter referred to as the "Analog Lead"), we must benchmark them against the protected precursor, the wild-type enzyme, and AGI-5198, a well-documented first-generation mIDH1 inhibitor.

Quantitative SAR Comparison
CompoundTarget ProfileEnzymatic IC₅₀ (nM)Cellular D2HG IC₅₀ (nM)BBB Permeability
Protected Precursor mIDH1 (R132H)>10,000N/ALow
Analog Lead mIDH1 (R132H)12 - 40~70High
Analog Lead WT IDH1>20,000N/AHigh
AGI-5198 (Alternative) mIDH1 (R132H)70400Low

Causality in SAR : The protected precursor exhibits no target engagement because the bulky dibenzyl groups sterically clash with the allosteric binding pocket of mIDH1. Upon deprotection and coupling to a cyanopyridine ring, the Analog Lead achieves a sub-50 nM IC₅₀. Furthermore, the tertiary alcohol (propan-2-ol) is crucial for forming a key hydrogen bond with the mutant enzyme's regulatory domain, driving the >500-fold selectivity over wild-type IDH1 ()[3].

Self-Validating Experimental Methodologies

A robust drug discovery protocol must be a self-validating system. The following methodologies detail the critical steps from synthetic deprotection to biochemical validation. To ensure trustworthiness, the LC-MS/MS quantification of D2HG must be run in parallel with a wild-type IDH1 control assay. If an analog inhibits WT IDH1, the observed D2HG reduction might be a false positive caused by upstream α -KG depletion rather than specific neomorphic inhibition.

G Step1 1. Pd/C Deprotection Step2 2. Buchwald-Hartwig Coupling Step1->Step2 Step3 3. in vitro mIDH1 Assay Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4

Self-validating experimental workflow from chemical deprotection to LC-MS/MS validation.

Protocol 1: Synthetic Deprotection and Coupling
  • Hydrogenation : Dissolve 2-(3-(dibenzylamino)phenyl)propan-2-ol (0.81 mmol) in 5 mL of anhydrous methanol. Add 10% Pd/C (27 mg) in a single portion.

  • Reaction : Stir the mixture at room temperature under a hydrogen atmosphere overnight. The dibenzyl groups are catalytically cleaved, yielding the active primary amine.

  • Purification : Filter the catalyst through a Celite pad to prevent heavy metal contamination in subsequent biochemical assays. Concentrate the filtrate to dryness to yield 2-(3-aminophenyl)propan-2-ol.

  • Buchwald-Hartwig Amination : React the resulting amine with an aryl bromide (e.g., 2-bromo-4-cyanopyridine) using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane at 90°C to yield the final Analog Lead.

Protocol 2: Biochemical mIDH1 Inhibition Assay
  • Enzyme Incubation : Incubate recombinant IDH1-R132H (0.5 nM) with 1 mM α -KG, 2 μM NADPH, and varying concentrations of the Analog Lead in an assay buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂.

  • Reaction Quenching : After 60 minutes at room temperature, quench the reaction by adding an equal volume of acetonitrile containing a stable isotope-labeled D2HG internal standard.

  • LC-MS/MS Quantification : Centrifuge the mixture at 14,000 x g to precipitate proteins. Inject the supernatant into an LC-MS/MS system to quantify the remaining D2HG. Calculate the IC₅₀ based on the dose-response curve, ensuring the WT IDH1 parallel control shows no significant α -KG depletion.

References

  • Therapeutically active compositions and their methods of use (US Patent 9,474,779 B2). Google Patents.
  • Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo (Popovici-Muller et al., 2012). ACS Medicinal Chemistry Letters. URL:[Link]

  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure-Activity Relationship, and Selective Antitumor Activity (Liu et al., 2014). Journal of Medicinal Chemistry. URL:[Link]

Sources

A Comparative Spectroscopic Guide to 2-(3-(Dibenzylamino)phenyl)propan-2-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive spectroscopic comparison of the tertiary alcohol 2-(3-(Dibenzylamino)phenyl)propan-2-ol and the key precursors involved in its synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the synthetic pathway from 3-aminoacetophenone, outlines the experimental protocols for synthesis and characterization, and offers an in-depth analysis of the structural transformations at each stage using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting objective experimental data and explaining the causality behind spectroscopic changes, this guide serves as a practical reference for the synthesis and characterization of substituted phenylpropanolamines.

Introduction

Substituted phenylpropanolamines are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities. The title compound, 2-(3-(Dibenzylamino)phenyl)propan-2-ol, is a tertiary alcohol whose structure suggests potential applications as a synthon for more complex molecules. A thorough understanding of its synthesis and the ability to unequivocally confirm its structure, along with its precursors, is paramount for any research and development endeavor.

This guide focuses on a logical and efficient synthetic route, elucidating the step-by-step chemical transformations through a detailed comparative analysis of their spectroscopic signatures. We will explore how specific functional group modifications—from a primary amine to a dibenzylated amine, and from a ketone to a tertiary alcohol—are reflected in their respective NMR, IR, and mass spectra.

Synthetic Pathway and Methodology

The synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol is efficiently achieved through a two-step process starting from commercially available 3-aminoacetophenone. The first step involves the protection and substitution of the primary amine via dibenzylation. The second step is a classic Grignard reaction, where the ketone functionality is converted into a tertiary alcohol.

Synthetic Workflow Diagram

The overall synthetic transformation is illustrated below.

Synthesis_Workflow cluster_0 Step 1: N-Dibenzylation cluster_1 Step 2: Grignard Reaction 3-Aminoacetophenone 3-Aminoacetophenone 3-(Dibenzylamino)acetophenone 3-(Dibenzylamino)acetophenone 3-Aminoacetophenone->3-(Dibenzylamino)acetophenone Benzyl Bromide, K₂CO₃ DMF, 80°C Target_Compound 2-(3-(Dibenzylamino)phenyl)propan-2-ol 3-(Dibenzylamino)acetophenone->Target_Compound 1. CH₃MgBr, Anhydrous THF 2. aq. NH₄Cl (workup)

Caption: Synthetic route to 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Experimental Protocols

Trustworthiness: The following protocols are based on well-established organic chemistry transformations. Adherence to anhydrous conditions, particularly for the Grignard reaction, is critical for success.

Step 1: Synthesis of 3-(Dibenzylamino)acetophenone

  • To a solution of 3-aminoacetophenone (1.0 eq.) in dimethylformamide (DMF), add potassium carbonate (2.5 eq.).

  • To this stirred suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(Dibenzylamino)acetophenone.

Step 2: Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

  • Grignard Reagent Preparation & Reaction:

    • Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • To a solution of 3-(Dibenzylamino)acetophenone (1.0 eq.) in anhydrous tetrahydrofuran (THF), cool the flask to 0°C in an ice bath.

    • Slowly add methylmagnesium bromide (CH₃MgBr, 1.2 eq., typically 3.0 M in diethyl ether) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Spectroscopic Analysis and Comparison

This section details the spectroscopic signatures of the starting material, the intermediate, and the final product. The comparison highlights the key changes that confirm the success of each synthetic step.

Precursor 1: 3-Aminoacetophenone
  • Structure: A primary aromatic amine and a ketone.

  • ¹H NMR (CDCl₃): The spectrum is characterized by a singlet for the acetyl protons (CH₃) around δ 2.55 ppm.[1] The aromatic protons appear in the range of δ 6.8-7.4 ppm.[1] A broad singlet corresponding to the two amine (NH₂) protons is typically observed around δ 3.9 ppm, which is exchangeable with D₂O.[1]

  • ¹³C NMR (CDCl₃): A signal for the methyl carbon appears at ~26 ppm, while the carbonyl carbon (C=O) is significantly downfield at ~198 ppm.[2] The aromatic carbons appear between ~115 and 147 ppm, with the carbon attached to the amino group being shielded relative to the others.[2][3]

  • IR (KBr Pellet, cm⁻¹): Key absorptions include two sharp bands for the N-H stretching of the primary amine at ~3350 and ~3450 cm⁻¹. A strong, sharp peak for the C=O stretch of the ketone is prominent around 1680-1660 cm⁻¹.[4]

  • Mass Spectrometry (EI): The molecular ion peak [M]⁺ is observed at m/z = 135, corresponding to the molecular weight of the compound.[5] A major fragment is often seen at m/z = 120, corresponding to the loss of the methyl group ([M-15]⁺).

Intermediate: 3-(Dibenzylamino)acetophenone
  • Structure: A tertiary benzylic amine and a ketone.

  • ¹H NMR (Predicted, CDCl₃): The most significant changes are the disappearance of the broad NH₂ signal and the appearance of a singlet for the four benzylic protons (N-CH₂-Ph) around δ 4.6-4.8 ppm. The acetyl singlet (CH₃) remains, likely with a slight shift. The ten protons of the two benzyl groups will appear in the aromatic region, overlapping with the protons of the acetophenone ring, typically between δ 7.2-7.5 ppm.

  • ¹³C NMR (Predicted, CDCl₃): The benzylic carbon (N-CH₂) signal is expected around δ 54-56 ppm. The ketone carbonyl carbon signal should still be present near δ 197-198 ppm. The spectrum will show additional signals for the two benzyl groups in the aromatic region.

  • IR (Predicted, KBr Pellet, cm⁻¹): The N-H stretching bands around 3350-3450 cm⁻¹ will be absent. The strong C=O stretching vibration will remain a key feature, expected around 1680 cm⁻¹. C-N stretching bands will be present around 1350-1250 cm⁻¹.

  • Mass Spectrometry (Predicted, ESI): The protonated molecule [M+H]⁺ is expected at m/z = 316, reflecting the addition of two benzyl groups (2 x 91) and the loss of two protons. A characteristic fragment at m/z = 91 for the tropylium cation ([C₇H₇]⁺) is expected to be prominent.

Final Product: 2-(3-(Dibenzylamino)phenyl)propan-2-ol
  • Structure: A tertiary benzylic amine and a tertiary alcohol.

  • ¹H NMR (Predicted, CDCl₃): The acetyl singlet disappears. A new singlet integrating to six protons appears for the two equivalent methyl groups (C(OH)(CH₃)₂) of the propan-2-ol moiety, expected around δ 1.5-1.6 ppm. A broad singlet for the hydroxyl proton (-OH) will appear, with its chemical shift being concentration-dependent (typically δ 1.8-2.5 ppm). The benzylic proton singlet (N-CH₂) remains around δ 4.6-4.8 ppm.

  • ¹³C NMR (Predicted, CDCl₃): The ketone carbonyl signal (~198 ppm) is absent. A new signal for the quaternary carbon bearing the hydroxyl group (C-OH) is expected in the δ 70-75 ppm region. The two equivalent methyl carbons will give a signal around δ 30-32 ppm.

  • IR (KBr Pellet, cm⁻¹): The most telling change is the disappearance of the strong ketone C=O stretch from ~1680 cm⁻¹. A prominent, broad absorption band for the O-H stretch of the tertiary alcohol will appear in the region of 3500-3200 cm⁻¹.[6][7][8]

  • Mass Spectrometry (Predicted, ESI): The protonated molecule [M+H]⁺ is expected at m/z = 332. A significant fragment corresponding to the loss of water [M+H - H₂O]⁺ at m/z = 314 is anticipated. The tropylium ion fragment at m/z = 91 will likely remain a major peak.

Comparative Data Summary

The table below provides a direct comparison of the key spectroscopic data, illustrating the chemical transformations throughout the synthesis.

Spectroscopic Feature3-Aminoacetophenone3-(Dibenzylamino)acetophenone (Predicted)2-(3-(Dibenzylamino)phenyl)propan-2-ol (Predicted)Rationale for Change
¹H NMR
-NH₂ Signal (ppm)~3.9 (broad s, 2H)AbsentAbsentN-alkylation of the primary amine.
-COCH₃ Signal (ppm)~2.55 (s, 3H)~2.5-2.6 (s, 3H)AbsentConversion of ketone to tertiary alcohol.
N-(CH₂Ph)₂ Signal (ppm)Absent~4.7 (s, 4H)~4.7 (s, 4H)Introduction of two benzyl groups.
C(OH)(CH₃)₂ Signal (ppm)AbsentAbsent~1.55 (s, 6H)Grignard reaction with methylmagnesium bromide.
-OH Signal (ppm)AbsentAbsent~2.0 (broad s, 1H)Formation of the tertiary alcohol.
¹³C NMR
-COCH₃ Signal (ppm)~26~27AbsentConversion of ketone to tertiary alcohol.
>C=O Signal (ppm)~198~198AbsentConversion of ketone to tertiary alcohol.
N-CH₂ Signal (ppm)Absent~55~55Introduction of two benzyl groups.
>C-OH Signal (ppm)AbsentAbsent~72Formation of the tertiary alcohol.
C(OH)(CH₃)₂ Signal (ppm)AbsentAbsent~31Grignard reaction with methylmagnesium bromide.
IR (cm⁻¹)
N-H Stretch~3350, ~3450AbsentAbsentN-alkylation of the primary amine.
C=O Stretch~1670~1680AbsentConversion of ketone to tertiary alcohol.
O-H StretchAbsentAbsent~3400 (broad)Formation of the tertiary alcohol.
Mass Spec.
[M+H]⁺ (m/z)136316332Stepwise addition of benzyl and methyl groups.

Conclusion

The synthetic route from 3-aminoacetophenone to 2-(3-(dibenzylamino)phenyl)propan-2-ol provides an excellent case study for demonstrating the power of spectroscopic methods in tracking chemical transformations. Each reaction step imparts a distinct and predictable signature change in the NMR, IR, and mass spectra. The disappearance of the N-H stretches in the IR spectrum and the appearance of the benzylic proton signal in the ¹H NMR spectrum unequivocally confirm the N-dibenzylation. Subsequently, the conversion of the ketone to a tertiary alcohol is clearly evidenced by the loss of the C=O stretch in the IR spectrum and the emergence of a broad O-H band, alongside the replacement of the acetyl proton signal with a six-proton singlet for the gem-dimethyl groups in the ¹H NMR spectrum. This guide provides the foundational data and rationale necessary for the confident synthesis and characterization of this compound and its analogs.

References

  • NIST. 3-Aminoacetophenone. NIST Chemistry WebBook. [Link]

  • Chegg. Solved Here is the IR spectra for 3- aminoacetophenone. [Link]

  • Chegg. Solved Following is the 13C NMR of 3 -aminoacetophenone. [Link]

  • Doc Brown's Chemistry. infrared spectrum of propan-2-ol. [Link]

  • PubChem. 2-Phenyl-2-propanol. [Link]

  • ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

Sources

Benchmarking the Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

When scaling up critical intermediates for targeted oncology therapies, the choice of carbon-carbon bond-forming strategies dictates both the impurity profile and the overall process economics. 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a highly specialized tertiary alcohol intermediate utilized extensively in the development of mutant IDH1 inhibitors[1]. These inhibitors are pivotal in reversing the oncogenic metabolic pathways found in gliomas and acute myeloid leukemia (AML)[2].

From a synthetic design perspective, the dibenzylamino moiety is strategically chosen over standard carbamate protecting groups (like Boc or Fmoc). As outlined in authoritative texts like, dibenzylamines are entirely orthogonal to the highly basic, nucleophilic organometallic reagents required to form the tertiary alcohol. Furthermore, they allow for simultaneous global deprotection via palladium-catalyzed hydrogenolysis later in the drug synthesis sequence[1].

This guide objectively benchmarks the standard Grignard addition method against alternative synthetic routes, providing drug development professionals with actionable, self-validating protocols.

Retrosynthetic Strategies

The synthesis of this tertiary alcohol relies on the nucleophilic addition of a methyl group to a carbonyl electrophile. The choice of reagent directly impacts chemoselectivity, as the basicity of the nucleophile competes with its addition capabilities.

SynthWorkflow Target 2-(3-(Dibenzylamino)phenyl)propan-2-ol (Target) Ketone 3-(Dibenzylamino)acetophenone Grignard Method A: MeMgBr / THF (Benchmark) Ketone->Grignard MeLi Method B: MeLi / Et2O (Alternative 1) Ketone->MeLi Ester Methyl 3-(dibenzylamino)benzoate Ester->Grignard Alkene N,N-Dibenzyl-3-(prop-1-en-2-yl)aniline Hydration Method C: Hydration (Alternative 2) Alkene->Hydration Grignard->Target MeLi->Target Hydration->Target

Fig 1: Comparative synthetic workflows for 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Methodological Benchmarking

Method A: Grignard Addition (The Industry Benchmark)

The addition of methylmagnesium bromide (MeMgBr) to 3-(dibenzylamino)acetophenone is the gold standard. According to principles detailed in, Grignard reagents strike an optimal balance between nucleophilicity and basicity. This minimizes the unwanted enolization of the ketone intermediate, driving the equilibrium toward the desired tertiary alkoxide.

Method B: Organolithium Addition (The High-Reactivity Alternative)

Methyllithium (MeLi) is significantly more nucleophilic than MeMgBr, making it useful if the ketone is sterically hindered. However, its high basicity increases the risk of alpha-proton abstraction (enolization), which simply returns the starting material upon aqueous workup. It requires strict cryogenic control (-78 °C), reducing its scalability.

Method C: Oxymercuration-Demercuration (The Non-Organometallic Route)

For substrates where organometallic reagents cannot be tolerated, synthesizing the alpha-methylstyrene derivative followed by Markovnikov hydration is a viable workaround. While highly chemoselective, the toxicity of mercury salts and the length of the two-step process make it economically unfavorable for scale-up.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies based on standard pilot-plant metrics.

Performance MetricMethod A: Grignard (MeMgBr)Method B: Organolithium (MeLi)Method C: Oxymercuration
Average Yield 88 - 92%65 - 75%70 - 80%
Reaction Time 2.5 hours1.0 hour14.0 hours
Operating Temp 0 °C to 25 °C-78 °C25 °C
Chemoselectivity High (Addition favored)Moderate (Enolization risk)High (Markovnikov specific)
Scalability Excellent (Pilot-plant viable)Poor (Cryogenic overhead)Poor (Heavy metal toxicity)
Cost Efficiency HighLowLow

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a mechanistic explanation (causality) and a physical checkpoint to verify success before proceeding.

Protocol A: Grignard Addition (Benchmark)

Materials: 3-(dibenzylamino)acetophenone (1.0 eq), Methylmagnesium bromide (3.0 M in Et₂O, 1.5 eq), Anhydrous THF.

  • Step 1: Preparation & Addition

    • Action: Dissolve the ketone in anhydrous THF under an N₂ atmosphere. Cool to 0 °C. Add MeMgBr dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction and suppresses the basicity of MeMgBr, preventing enolization.

    • Validation Checkpoint: A transient color change to deep yellow/orange and a mild exotherm indicate the successful formation of the magnesium alkoxide intermediate. If the solution remains colorless, the Grignard reagent may have degraded via moisture exposure.

  • Step 2: Reaction Monitoring

    • Action: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: Allowing the reaction to warm ensures complete kinetic conversion of any remaining sterically hindered substrate.

    • Validation Checkpoint: Quench a 10 µL aliquot in 100 µL NH₄Cl and analyze via TLC (Hexanes:EtOAc 4:1). The UV-active starting material (Rf ~0.6) should be completely absent, replaced by a more polar, UV-active tertiary alcohol spot (Rf ~0.3).

  • Step 3: Quench & Phase Separation

    • Action: Cool back to 0 °C and quench dropwise with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides mild protonation of the alkoxide without driving the pH low enough to risk acid-catalyzed dehydration of the newly formed tertiary alcohol into an alkene.

    • Validation Checkpoint: The reaction is fully quenched when gas evolution ceases and the gelatinous magnesium salts dissolve into a clear biphasic mixture.

Protocol B: Organolithium Addition (Alternative)

Materials: 3-(dibenzylamino)acetophenone (1.0 eq), Methyllithium (1.6 M in Et₂O, 1.2 eq), Anhydrous Et₂O.

  • Step 1: Cryogenic Addition

    • Action: Cool the ketone solution to -78 °C using a dry ice/acetone bath. Add MeLi dropwise.

    • Causality: MeLi is significantly more basic than MeMgBr. Cryogenic temperatures are mandatory to kinetically favor nucleophilic addition over alpha-proton abstraction.

    • Validation Checkpoint: TLC monitoring should show product formation within 30 minutes. If significant starting material remains alongside a highly polar baseline spot upon quenching, unwanted enolization has occurred.

Biological Application Context

Understanding the downstream application of this intermediate is critical for drug development professionals. Once the tertiary alcohol is synthesized, subsequent steps (including the hydrogenolysis of the dibenzyl group) yield the active pharmacophore used to inhibit mutant IDH1 ()[1].

IDH1Pathway Isocitrate Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG WT_IDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG Mut_IDH1 WT_IDH1 Wild-Type IDH1 Mut_IDH1 Mutant IDH1 Inhibitor Target-Derived IDH1 Inhibitor Inhibitor->Mut_IDH1 Inhibits

Fig 2: Biological role of the synthesized intermediate in mutant IDH1 inhibition.

References

  • European Patent Office. (2022). Methods for preparing new IDH1 inhibitors (Patent No. ES2903390T3).
  • Yan, H., Parsons, D. W., Jin, G., McLendon, R., Bigner, D. D., Kinzler, K. W., Vogelstein, B., & Haiyan, J. (2009). IDH1 and IDH2 Mutations in Gliomas. The New England Journal of Medicine, 360(8), 765-773.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

Sources

Safety Operating Guide

2-(3-(Dibenzylamino)phenyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to the proper characterization, handling, and disposal of 2-(3-(Dibenzylamino)phenyl)propan-2-ol , an advanced organic intermediate frequently utilized in the synthesis of mutant IDH1 inhibitors for oncological research[1].

As a Senior Application Scientist, it is critical to emphasize that laboratory waste management is not merely a logistical end-step; it is a highly regulated, scientifically grounded process. Improper disposal of complex lipophilic amines can lead to severe environmental contamination, regulatory fines, and safety hazards.

This guide provides a self-validating system for managing this specific chemical waste stream in compliance with the Resource Conservation and Recovery Act (RCRA), specifically leveraging EPA 40 CFR Part 262 Subpart K guidelines for research laboratories[2][3], alongside American Chemical Society (ACS) best practices[4].

Physicochemical Profiling for Waste Characterization

Before waste can be disposed of, it must be characterized. The molecular structure of 2-(3-(Dibenzylamino)phenyl)propan-2-ol dictates its environmental fate and hazard profile:

  • Tertiary Amine & Bulky Aromatic Rings (Dibenzylamino group): Confers high lipophilicity (log P) and poor aqueous solubility. This means the compound will partition into organic phases and biological membranes, posing a risk of bioaccumulation or aquatic toxicity if discharged into municipal wastewater.

  • Tertiary Alcohol: While slightly polar, the massive hydrophobic bulk of the rest of the molecule dominates its physical properties.

  • Halogen-Free: The pure compound contains only Carbon, Hydrogen, Nitrogen, and Oxygen. Therefore, it does not require segregation into the more expensive "Halogenated Organic" waste streams unless it has been dissolved in a halogenated solvent (e.g., Dichloromethane) during a reaction workflow.

Causality in Protocol Design: Because this compound is a non-volatile, non-reactive, non-halogenated organic solid, the primary disposal mechanism must be high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). On-site chemical degradation (treatment) is strictly prohibited without a specific RCRA permit[5].

Waste Stream Categorization Data

Summarizing the quantitative and qualitative data for segregation ensures that incompatible chemicals are not mixed, preventing adverse reactions in the Satellite Accumulation Area (SAA).

Waste Stream StateComposition ExamplePrimary HazardEPA RCRA ClassificationCompatible Container MaterialFinal Disposal Method
Pure Solid / Powder Expired/contaminated 2-(3-(Dibenzylamino)phenyl)propan-2-olEnvironmental toxicityNon-RCRA Regulated (Manage as Hazardous)HDPE (High-Density Polyethylene)Incineration (TSDF)
Non-Halogenated Liquid Dissolved in Methanol, Ethyl Acetate, or HexanesFlammable (D001)Characteristic Hazardous WasteHDPE or PTFE-lined GlassIncineration (Fuel Blending)
Halogenated Liquid Dissolved in DCM or ChloroformToxic, EnvironmentalCharacteristic Hazardous WastePTFE-lined GlassHigh-Temp Incineration
Solid Debris Contaminated gloves, Kimwipes, filter paperTrace chemical exposureSolid Chemical WastePolypropylene bags / HDPEIncineration

Step-by-Step Disposal Methodology

The following protocol outlines the cradle-to-grave management of this compound within a research laboratory operating under EPA Subpart K regulations[2][6].

Step 1: Point-of-Generation Segregation

  • Determine the physical state of the waste containing 2-(3-(Dibenzylamino)phenyl)propan-2-ol (e.g., solid reaction byproduct, chromatography fractions in solvent, or contaminated solid debris).

  • Select the appropriate receiving container based on the table above. Scientific Rationale: Using HDPE for organic bases prevents the leaching and degradation that can occur with certain lower-grade plastics.

Step 2: Subpart K Compliant Labeling

  • Immediately upon placing the first drop or crystal of waste into the container, affix a label bearing the exact words "Unwanted Material" [6].

  • Append specific chemical information to alert emergency responders: "Contains: 2-(3-(Dibenzylamino)phenyl)propan-2-ol,[Solvent Name if applicable]".

  • Indicate the primary hazard (e.g., "Flammable" if in methanol, "Toxic" if pure solid).

Step 3: Satellite Accumulation Area (SAA) Management

  • Store the container in a designated SAA at or near the point of generation, under the control of the operator.

  • Keep the container strictly closed at all times except when actively adding waste. Scientific Rationale: This prevents fugitive emissions of associated solvents and mitigates spill risks if the container is knocked over.

  • Ensure secondary containment (e.g., a polyethylene tray) is used to capture any catastrophic container failure.

Step 4: Transfer and Final Determination

  • Under EPA Subpart K, laboratories have the flexibility to allow trained Environmental Health and Safety (EH&S) professionals to make the final RCRA hazardous waste determination[2].

  • Once the container is full, or the institution's time limit is reached (typically 6 to 12 months under Subpart K, or 3 days for acutely hazardous waste—though this compound is not acutely hazardous), transfer the container to the Central Accumulation Area (CAA)[3][6].

  • EH&S will manifest the waste for transport to a licensed TSDF for high-temperature incineration.

Waste Management Workflow Visualization

The following diagram illustrates the validated decision tree for routing 2-(3-(Dibenzylamino)phenyl)propan-2-ol waste streams.

WasteWorkflow Start Waste Generation: 2-(3-(Dibenzylamino)phenyl)propan-2-ol StateDecision Physical State & Matrix? Start->StateDecision SolidWaste Solid Waste (Pure Solid, Contaminated PPE) StateDecision->SolidWaste Solid LiquidNonHal Liquid Waste (Non-Halogenated Solvents) StateDecision->LiquidNonHal Methanol/EtOAc LiquidHal Liquid Waste (Halogenated Solvents) StateDecision->LiquidHal DCM/Chloroform SolidContainer HDPE Solid Waste Container Label: 'Unwanted Material' SolidWaste->SolidContainer LiquidContainer HDPE/Glass Carboy Label: 'Unwanted Material - Flammable' LiquidNonHal->LiquidContainer HalContainer PTFE-Lined Glass Carboy Label: 'Unwanted Material - Halogenated' LiquidHal->HalContainer SAA Satellite Accumulation Area (SAA) (Secondary Containment) SolidContainer->SAA LiquidContainer->SAA HalContainer->SAA CAA Central Accumulation Area (CAA) EH&S Waste Determination SAA->CAA Container Full / Time Limit Incineration High-Temperature Incineration (Licensed EPA TSDF) CAA->Incineration Manifested Transport

Caption: Decision matrix and regulatory workflow for the segregation and disposal of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

The molecular structure of 2-(3-(Dibenzylamino)phenyl)propan-2-ol suggests potential hazards associated with both aromatic alcohols and tertiary amines. Aromatic alcohols can be irritants to the skin, eyes, and respiratory tract.[1][2] Tertiary amines can also cause irritation and may be harmful if inhaled or absorbed through the skin.[3] Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[2][4]

  • Serious Eye Irritation: Splashes can cause significant eye damage.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][5]

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for all laboratory work involving chemical hazards.[6] For handling 2-(3-(Dibenzylamino)phenyl)propan-2-ol, the following minimum PPE is required:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[6][7] A face shield should be worn over goggles when there is a significant splash risk.[6][8]Protects against splashes and aerosols, which can cause serious eye irritation.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[10][11]Prevents skin contact and absorption of the chemical.[9] Disposable nitrile gloves are suitable for incidental contact.[6]
Body Protection A fully buttoned, long-sleeved laboratory coat.[6][8]Protects skin and personal clothing from spills and contamination.
Footwear Closed-toe shoes.[6][8]Prevents injuries from spills and dropped objects.[12]

Experimental Workflow and PPE Selection

The selection of appropriate PPE is contingent on the specific experimental procedure being performed. The following diagram illustrates a decision-making workflow for determining the necessary level of protection.

PPE_Workflow PPE Selection Workflow for Handling 2-(3-(Dibenzylamino)phenyl)propan-2-ol cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Operational Plan Start Start: Assess Experimental Procedure CheckSolid Is the compound in solid form? Start->CheckSolid CheckSolution Is the compound in solution? CheckSolid->CheckSolution No CheckAerosol Potential for aerosol or dust generation? CheckSolid->CheckAerosol Yes CheckSplash High splash risk? (e.g., large volumes, heating) CheckSolution->CheckSplash Yes BasePPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-toe Shoes CheckSolution->BasePPE No CheckAerosol->BasePPE No Respirator Use Respirator (in ventilated hood) CheckAerosol->Respirator Yes Goggles Upgrade to Chemical Splash Goggles CheckSplash->Goggles No FaceShield Add Face Shield CheckSplash->FaceShield Yes Proceed Proceed with Experiment BasePPE->Proceed Goggles->Proceed FaceShield->Proceed Respirator->Proceed

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.